Cordycepin, cordycepin, cordycepin
Description
Historical Context and Isolation from Cordyceps Fungi
The journey of cordycepin (B1669437) research began in 1950 when it was first isolated from the entomopathogenic fungus Cordyceps militaris. nih.govnih.gov This discovery was a result of investigations into the antibiotic properties of the fungus, spurred by the observation that the host tissue it grew on was resistant to decay. capes.gov.br Initially identified as an antimicrobial substance, early studies demonstrated its inhibitory action against various bacteria. nih.gove-ompa.org
The chemical structure of cordycepin was elucidated in 1964 as 3'-deoxyadenosine. e-ompa.org This seemingly minor alteration from adenosine (B11128)—the absence of a hydroxyl group at the 3' position of the ribose sugar—is the key to its profound biological effects. wikipedia.org This structural similarity allows cordycepin to be mistaken for adenosine by various enzymes, leading to its involvement in and disruption of crucial biochemical reactions. nih.govwikipedia.org
While initially extracted from C. militaris, methods for its isolation have evolved. mdpi.com Early techniques involved ion column chromatography. mdpi.com Over the years, more efficient methods like preparative high-performance liquid chromatography (prep-HPLC) have been developed, enabling the production of high-purity cordycepin for research purposes. nih.gov Although it can now be produced synthetically, Cordyceps fungi remain a primary natural source. nih.govwikipedia.org
Table 1: Chemical Properties of Cordycepin
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₅O₃ e-ompa.org |
| Molecular Weight | 251.24 g/mol nih.gov |
| Melting Point | 230 - 231°C e-ompa.org |
| IUPAC Name | (2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol nih.gov |
| Solubility | Soluble in water, hot ethanol (B145695), and methanol (B129727); insoluble in benzene, ether, or chloroform. e-ompa.org |
Academic Significance in Preclinical Biomedical Investigations
The academic significance of cordycepin lies in its broad spectrum of pharmacological activities demonstrated in numerous preclinical studies. Its structural analogy to adenosine allows it to interfere with various cellular processes, making it a valuable tool for biomedical research. nih.gov
One of the most extensively studied aspects of cordycepin is its potential as an anti-cancer agent. Research has shown its ability to inhibit the proliferation of various cancer cell lines, including those of the colon, lung, breast, and leukemia. wikipedia.orgnih.gov The mechanisms underlying its anti-tumor effects are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and suppression of angiogenesis (the formation of new blood vessels that feed tumors). nih.govnih.gov For instance, in colon cancer cells, cordycepin has been shown to induce apoptosis by promoting the translocation of the Bax protein to the mitochondrial membrane. nih.gov
Beyond oncology, preclinical investigations have highlighted cordycepin's potential in other therapeutic areas. It exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. nih.gove-ompa.org Studies in animal models have demonstrated its protective effects against cerebral ischemia, its potential as an antidepressant, and its ability to ameliorate metabolic disorders like diabetes and obesity. nih.govwikipedia.org For example, research has shown that cordycepin can reduce body weight and improve glucose tolerance in animal models. nih.govmdpi.com
Furthermore, cordycepin has been investigated for its immunomodulatory effects, with studies showing it can regulate the function of human immune cells. nih.gov Its antiviral and antibacterial activities also continue to be areas of research interest. nih.gov The diverse range of its biological activities has made cordycepin a focal point for researchers seeking to understand and manipulate fundamental cellular pathways involved in various diseases.
Table 2: Selected Preclinical Research Findings on Cordycepin
| Research Area | Key Findings |
|---|---|
| Oncology | Inhibits proliferation and induces apoptosis in various cancer cell lines. wikipedia.orgnih.gov Suppresses tumor growth in animal models. nih.gov |
| Inflammation | Suppresses the production of pro-inflammatory cytokines like TNF-α and Interleukin-1β. e-ompa.org |
| Neurology | Exhibits antidepressant-like effects and protects against brain injury in animal models. nih.govwikipedia.org |
| Metabolic Disorders | Reduces body weight and improves glucose metabolism in animal models of obesity and diabetes. nih.govmdpi.com |
| Immunology | Modulates the function of immune cells and exhibits immunomodulatory effects. nih.gov |
Structure
2D Structure
Properties
CAS No. |
76885-99-9 |
|---|---|
Molecular Formula |
C30H37N15O13P2 |
Molecular Weight |
877.7 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O13P2/c31-22-19-25(37-7-34-22)43(10-40-19)28-16(47)1-14(55-28)5-52-59(48,49)58-18-3-15(56-30(18)45-12-42-21-24(33)36-9-39-27(21)45)6-53-60(50,51)57-17-2-13(4-46)54-29(17)44-11-41-20-23(32)35-8-38-26(20)44/h7-18,28-30,46-47H,1-6H2,(H,48,49)(H,50,51)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
InChI Key |
CKZWLFLXOQDVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1OP(=O)(O)OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)N8C=NC9=C(N=CN=C98)N)CO |
Origin of Product |
United States |
Biosynthesis and Production of Cordycepin
Elucidation of Cordycepin (B1669437) Biosynthetic Pathways
The journey to unraveling the complete biosynthetic pathway of cordycepin has been a multi-decade endeavor, culminating in a detailed understanding of the precursor molecules and enzymatic transformations involved.
Precursor Utilization in Fungal Systems
Early research established that adenosine (B11128) is a direct precursor for cordycepin biosynthesis. mdpi.com The fungal machinery utilizes adenosine, converting it into cordycepin without breaking the N-riboside bond, a mechanism analogous to the synthesis of 2'-deoxyadenosine. frontiersin.org Both adenine (B156593) and adenosine can serve as starting points for the pathway. mdpi.comresearchgate.net The biosynthesis of cordycepin is intricately linked with purine (B94841) metabolism, drawing from the cellular pool of purine precursors.
Enzymatic Steps and Key Enzymes
The core of cordycepin biosynthesis is orchestrated by a set of key enzymes, primarily encoded by the Cns gene cluster. The process begins with the phosphorylation of adenosine at the 3'-hydroxyl position to yield adenosine-3'-monophosphate (3'-AMP). frontiersin.orgnih.gov This reaction is catalyzed by the nucleoside/nucleotide kinase (NK) domain of the Cns3 enzyme. nih.gov
Subsequently, the enzyme Cns2, a metal-dependent phosphohydrolase, acts on 3'-AMP to dephosphorylate it, forming the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). frontiersin.orgnih.gov The final step involves the reduction of 2'-C-3'-dA to cordycepin, a reaction catalyzed by the oxidoreductase Cns1. frontiersin.orgnih.gov It is important to note that Cns1 and Cns2 appear to function as a complex, with one being ineffective without the other. frontiersin.orgnih.gov
Other enzymes also play significant roles in the broader metabolic network that supports cordycepin production. These include adenylate kinase (ADEK) and 5'-nucleotidase (NT5E), which are involved in phosphorylation and dephosphorylation steps within the adenosine metabolic pathway. nih.govmdpi.com Ribonucleotide reductases (RNRs) have also been implicated, particularly in the proposed alternative pathways. nih.govmdpi.com
Table 1: Key Enzymes in Cordycepin Biosynthesis
| Enzyme | Gene | Function |
|---|---|---|
| Oxidoreductase | Cns1 | Catalyzes the final reduction step to form cordycepin. |
| Phosphohydrolase | Cns2 | Dephosphorylates 3'-AMP to form 2'-C-3'-dA. |
| Nucleoside/Nucleotide Kinase | Cns3 (NK domain) | Phosphorylates adenosine to 3'-AMP. |
| Adenylate Kinase (ADEK) | Involved in phosphorylation reactions in the adenosine metabolic pathway. | |
| 5'-Nucleotidase (NT5E) | Involved in dephosphorylation reactions. | |
| Ribonucleotide Reductase (RNR) | Implicated in alternative biosynthetic routes. |
Proposed Alternative Biosynthetic Routes
While the Cns1-3 pathway is well-established, research suggests the existence of alternative or complementary routes for cordycepin synthesis, particularly in different fungal species like Ophiocordyceps sinensis. One proposed pathway involves the reduction of adenosine diphosphate (B83284) (ADP) to 3'-deoxyadenosine 5'-diphosphate (3'-dADP) by a ribonucleotide reductase. nih.gov This is followed by conversion to 3'-deoxyadenosine 5'-monophosphate (3'-dAMP) by adenylate kinase, and finally to cordycepin by a 5'-nucleotidase. nih.govmdpi.com However, it has been noted that some of the key enzymes for this pathway are absent in the C. militaris genome. mdpi.com
Another potential route involves the degradation of RNA to 2',3'-cyclic AMP, which can then be converted to 3'-AMP, feeding into the main biosynthetic pathway. nih.gov This suggests a mechanism for channeling nucleotides from RNA turnover towards cordycepin production.
Interconnections with Primary Metabolic Pathways
Cordycepin biosynthesis is not an isolated process but is deeply integrated with the fungus's primary metabolism. The most direct link is to purine metabolism , which supplies the fundamental precursor, adenosine. frontiersin.orgnih.gov The availability of phosphoribosyl pyrophosphate (PRPP), a key intermediate in purine synthesis, is crucial. frontiersin.orgnih.gov
The pentose phosphate (B84403) pathway (PPP) is also vital as it produces the ribose-5-phosphate (B1218738) necessary for PRPP synthesis. cnif.cn Furthermore, the TCA cycle and amino acid metabolism (specifically alanine (B10760859), aspartate, and glutamate (B1630785) metabolism) have been shown to be associated with cordycepin synthesis, likely by providing energy in the form of ATP and precursor molecules for purine biosynthesis. frontiersin.orgnih.govnih.govmdpi.com
Genetic Regulation of Cordycepin Biosynthesis
The production of cordycepin is tightly controlled at the genetic level, primarily through a dedicated gene cluster.
Identification and Characterization of Biosynthesis Gene Clusters
A landmark discovery in understanding cordycepin production was the identification of a physically linked gene cluster, designated Cns1-4, in Cordyceps militaris and Aspergillus nidulans. frontiersin.orgfrontiersin.orgmdpi.comnih.gov This cluster contains the genes encoding the core biosynthetic enzymes.
Cns1 : Encodes the oxidoreductase responsible for the final step of cordycepin synthesis. frontiersin.orgfrontiersin.orgmdpi.com
Cns2 : Encodes the phosphohydrolase that converts 3'-AMP to 2'-C-3'-dA. frontiersin.orgfrontiersin.orgmdpi.com
Cns3 : A bifunctional enzyme containing a nucleoside/nucleotide kinase domain for 3'-AMP production and a HisG domain. frontiersin.orgnih.gov
Cns4 : Believed to be involved in the transport of pentostatin, a compound produced in conjunction with cordycepin. frontiersin.orgnih.gov
The discovery of this gene cluster has been pivotal, confirming the key enzymatic steps and providing a genetic blueprint for the biosynthesis of cordycepin. frontiersin.orgnih.gov Similar gene clusters, such as ck1-ck4, have also been identified in other cordycepin-producing fungi like Cordyceps kyushuensis. frontiersin.orgnih.gov The co-localization of these genes suggests a coordinated regulation of the entire biosynthetic pathway. frontiersin.orgnih.gov
Transcriptomic and Genomic Analysis of Gene Expression (e.g., Differentially Expressed Genes, Adenylosuccinate Lyase)
The intricate process of cordycepin biosynthesis is orchestrated by a specific cluster of genes. Gaining insight into the expression of these genes through transcriptomic and genomic analysis is fundamental to enhancing cordycepin production. A key gene cluster responsible for this process has been identified in Cordyceps militaris. This cluster harbors several crucial genes whose expression levels directly impact the yield of cordycepin. Through transcriptomic analysis, scientists have identified differentially expressed genes (DEGs) by comparing high- and low-cordycepin-producing strains or cultivating them under varied conditions. nih.gov
A pivotal enzyme in the cordycepin biosynthetic pathway is adenylosuccinate lyase (ADSL). nih.govmdpi.com ADSL plays a role in the purine biosynthesis pathway, which supplies the precursor for the formation of cordycepin. nih.gov Research has demonstrated that the gene encoding ADSL is frequently upregulated in strains that produce high yields of cordycepin. nih.gov Genomic analysis of Cordyceps militaris has unveiled genes with similarities to those involved in purine metabolism, lending further support to the connection between this pathway and the production of cordycepin. nih.govconsensus.app
The gene cluster for cordycepin biosynthesis in Cordyceps militaris has been thoroughly characterized. nih.govfrontiersin.org This cluster is composed of four essential genes: Cns1, Cns2, Cns3, and Cns4. nih.govmdpi.com Of these, Cns1 and Cns2 are particularly critical, encoding an oxidoreductase and a phosphohydrolase, respectively. nih.gov The expression of these genes is vital for the synthesis of the cordycepin precursor, 3'-deoxyadenosine triphosphate (3'-dATP).
The table below summarizes the key genes involved in cordycepin biosynthesis and their functions.
| Gene | Function | Impact on Cordycepin Production |
|---|---|---|
| Cns1 | Encodes an oxidoreductase. nih.gov | Essential for the final steps of cordycepin synthesis. nih.gov |
| Cns2 | Encodes a phosphohydrolase. nih.gov | Crucial for the conversion of precursors in the pathway. nih.gov |
| Cns3 | Encodes a protein with nucleoside/nucleotide kinase activity. nih.gov | Affects the overall yield of cordycepin. nih.gov |
| Cns4 | Functions as an ATP-binding cassette (ABC) transporter. nih.gov | Thought to be involved in the transport of cordycepin or related molecules. nih.gov |
| ADSL | Encodes adenylosuccinate lyase. nih.gov | Upregulated in high-yielding strains, indicating its importance in precursor supply. nih.gov |
Environmental and Nutritional Influences on Gene Expression (e.g., Light, Alanine, Vitamin B1)
The expression of genes integral to cordycepin biosynthesis is significantly modulated by a range of environmental and nutritional cues. The optimization of these factors is a primary strategy for augmenting cordycepin yields in fungal cultures.
Light: Light serves as a critical environmental signal that can substantially influence cordycepin production. mdpi.com Studies have demonstrated that exposure to light, particularly blue light, can markedly elevate the transcription levels of key biosynthetic genes, including those within the cordycepin gene cluster in Cordyceps militaris. frontiersin.orgkoreascience.kr This suggests that light functions as a trigger, activating the genetic pathways responsible for cordycepin synthesis. nih.gov The specific photoreceptors and signaling cascades involved in this process are currently areas of intensive investigation. nih.gov
Alanine: The amino acid alanine has been identified as a potent enhancer of cordycepin production. nih.gov The addition of alanine to the culture medium can lead to a significant increase in cordycepin yield. mdpi.comjfda-online.com Transcriptomic analyses have revealed that alanine supplementation results in the upregulation of genes involved in both the purine biosynthesis pathway and the specific cordycepin biosynthetic pathway. nih.govfrontiersin.org This suggests that alanine may act as a precursor or a signaling molecule that promotes the expression of the requisite genes. nih.gov
The interplay between these factors is intricate, and their effects can be synergistic. For instance, fine-tuning the optimal concentration of alanine and the timing of light exposure can maximize the expression of cordycepin biosynthetic genes, and consequently, the final product yield.
| Factor | Effect on Gene Expression | Impact on Cordycepin Production |
|---|---|---|
| Light | Upregulates transcription of key biosynthetic genes, including the Cns cluster. frontiersin.orgnih.gov | Increases cordycepin yield. koreascience.kr |
| Alanine | Upregulates genes in purine biosynthesis and the cordycepin pathway. nih.govfrontiersin.orgnih.gov | Significantly boosts cordycepin production. mdpi.comjfda-online.com |
| Vitamin B1 (Thiamine) | Impacts transcription of genes related to energy and purine metabolism. nih.gov | Enhances the metabolic flux towards cordycepin precursors. |
Microbial Production Strategies for Cordycepin
Natural Cordycepin-Producing Fungi (e.g., Cordyceps militaris, Ophiocordyceps sinensis, Aspergillus nidulans)
Cordycepin is naturally synthesized by several fungal species, with some being more proficient producers than others. The identification and characterization of these natural fungal sources are foundational for developing large-scale production methods.
Cordyceps militaris: This fungus stands out as the most recognized and extensively studied producer of cordycepin. frontiersin.orgnih.gov It is the primary source for commercial cordycepin production due to its relatively high yields and its adaptability to cultivation. nih.gov The sequencing of the complete genome of C. militaris has been instrumental in identifying the cordycepin biosynthetic gene cluster, enabling targeted genetic modifications to enhance production. nih.gov
Ophiocordyceps sinensis: Traditionally known as the caterpillar fungus, O. sinensis is another natural source of cordycepin. naturalproducts.netmycologypress.com However, its application in large-scale production is hampered by its slow growth, difficulties in artificial cultivation, and its status as an endangered species due to overharvesting from its natural habitat. nih.gov While it does produce cordycepin, the concentrations are generally lower than those observed in C. militaris. nih.gov
Aspergillus nidulans: Interestingly, the capacity for cordycepin biosynthesis is not confined to the Cordyceps genus. The fungus Aspergillus nidulans has also been found to possess a gene cluster for cordycepin production. nih.govnih.govnaturalproducts.net This discovery has opened new avenues for investigating cordycepin biosynthesis in diverse fungal systems and for comparing the regulatory mechanisms across different species.
| Fungus | Common Name | Key Characteristics for Cordycepin Production |
|---|---|---|
| Cordyceps militaris | Scarlet Caterpillar Club | Primary commercial source, relatively high yields, amenable to cultivation. nih.gov |
| Ophiocordyceps sinensis | Caterpillar Fungus | Natural producer, but difficult to cultivate with generally lower yields than C. militaris. nih.govmycologypress.com |
| Aspergillus nidulans | - | Contains a cordycepin biosynthetic gene cluster, serving as a model system for research. nih.govnih.gov |
Metabolic Engineering and Heterologous Biosynthesis Approaches (e.g., in Saccharomyces cerevisiae)
To surmount the limitations of natural cordycepin production, scientists have employed metabolic engineering and heterologous biosynthesis. These strategies aim to either augment the production capabilities of natural fungal producers or to introduce the cordycepin biosynthetic pathway into more industrially suitable host organisms.
By leveraging genomic and transcriptomic data, researchers can manipulate the expression of key genes in Cordyceps militaris to increase cordycepin yield. This includes the overexpression of genes within the cordycepin biosynthetic cluster, such as Cns1 and Cns2, and the deletion of genes that divert metabolic precursors away from the desired pathway. frontiersin.org
The baker's yeast, Saccharomyces cerevisiae, is a well-established host for producing a variety of valuable compounds due to its rapid growth, well-understood genetics, and resilience in industrial fermentation. frontiersin.orgsemanticscholar.org Scientists have successfully transferred the cordycepin biosynthetic gene cluster from C. militaris into S. cerevisiae. frontiersin.orgnih.govresearchgate.net This process involved expressing the necessary genes (Cns1, Cns2, etc.) in yeast, effectively converting it into a microbial factory for cordycepin. frontiersin.orgnih.gov While initial yields may be modest, ongoing optimization of these engineered yeast strains through metabolic engineering holds significant promise for cost-effective and scalable cordycepin production. researchgate.net
| Approach | Host Organism | Description | Potential Outcome |
|---|---|---|---|
| Metabolic Engineering | Cordyceps militaris | Overexpression of key biosynthetic genes (e.g., Cns1, Cns2) and knockout of competing pathways. frontiersin.org | Enhanced cordycepin yield in the natural producer. |
| Heterologous Biosynthesis | Saccharomyces cerevisiae | Transfer and expression of the cordycepin gene cluster from C. militaris into yeast. frontiersin.orgnih.govresearchgate.net | Enables cordycepin production in a robust, industrially relevant host. frontiersin.orgsemanticscholar.org |
Fermentation Techniques for Cordycepin Production (e.g., Solid-State Fermentation, Submerged Fermentation)
The large-scale manufacturing of cordycepin from fungal cultures is dependent on optimized fermentation technologies. The two principal methods utilized are solid-state fermentation (SSF) and submerged fermentation (SmF).
Solid-State Fermentation (SSF): SSF entails the cultivation of fungi on a solid substrate with minimal free water. thaiscience.inforesearchgate.net This technique often emulates the natural growth conditions of fungi like Cordyceps militaris on substrates such as grains. tandfonline.com SSF can frequently result in higher yields of certain secondary metabolites, including cordycepin, as the conditions can be more favorable for the expression of biosynthetic genes. thaiscience.info However, significant challenges include the difficulty in controlling parameters like temperature and pH, and the complexities of scaling up the process. tandfonline.com
Submerged Fermentation (SmF): SmF involves growing the fungus in a liquid nutrient medium within a bioreactor. researchgate.netnih.govnih.gov This method allows for precise control over a multitude of fermentation parameters, such as temperature, pH, aeration, and nutrient supply, rendering it highly adaptable for large-scale industrial production. mdpi.comacademicjournals.org While SmF may sometimes yield lower levels of cordycepin compared to SSF under non-optimized conditions, its scalability and controllability make it the preferred choice for commercial manufacturing. nih.gov Continuous research efforts are focused on optimizing the medium composition and fermentation conditions in SmF to boost cordycepin productivity in both natural producers like C. militaris and engineered hosts such as S. cerevisiae. mdpi.com
| Fermentation Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Solid-State Fermentation (SSF) | Fungal growth on a solid substrate with low water content. thaiscience.inforesearchgate.net | Can lead to higher yields of secondary metabolites. tandfonline.comthaiscience.info | Difficult to control parameters and scale up. tandfonline.com |
| Submerged Fermentation (SmF) | Fungal growth in a liquid medium within a bioreactor. researchgate.netnih.govnih.gov | Precise control over parameters and high scalability. mdpi.comacademicjournals.org | May require extensive optimization to achieve high yields. nih.gov |
Molecular Mechanisms of Cordycepin Action in Vitro Studies
Interaction with Intracellular Signaling Cascades
Cordycepin's influence on cellular behavior is largely attributed to its ability to modulate a complex network of intracellular signaling pathways. By interfering with the phosphorylation and activity of key proteins within these cascades, cordycepin (B1669437) can trigger a range of cellular responses. The following subsections explore the specific effects of cordycepin on several of these critical pathways.
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. semanticscholar.org In vitro studies have demonstrated that cordycepin can inhibit this pathway. semanticscholar.orgresearchgate.net This inhibition is often observed through the decreased phosphorylation of key downstream effectors. For instance, in osteosarcoma cells, cordycepin treatment led to a downregulation in the phosphorylation of AKT, mTOR, and p70S6K. nih.gov The PI3K/AKT/mTOR signaling pathway promotes protein synthesis by phosphorylating the inhibitor of cap-dependent translation, 4EBP1, and suppresses autophagy, thereby fostering a cellular state of growth and anabolism. semanticscholar.org Cordycepin's inhibitory action on this pathway can counteract these effects. nih.gov In some instances, the modulation of this pathway by cordycepin is linked to the activation of other signaling molecules, such as AMP-activated protein kinase (AMPK). researchgate.net
Table 1: In Vitro Effects of Cordycepin on the PI3K/AKT/mTOR Pathway
| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Osteosarcoma cells | Not specified | Not specified | Decreased phosphorylation of AKT, mTOR, and p70S6K | nih.gov |
| Human leukemia cells | Not specified | Not specified | Regulation of β-catenin is not significantly influenced by mTOR signaling | plos.org |
| Mouse and human osteosarcoma cells | Not specified | 48 hours | Downregulated the phosphorylation levels of AKT and mTOR | nih.gov |
| Striatum and substantia nigra (in vivo, but reflects cellular mechanism) | Not specified | Not specified | Inhibited the activation of the PI3K/AKT/mTOR signaling pathway | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK), are central to the regulation of diverse cellular processes like proliferation, differentiation, and apoptosis. nih.gov In vitro studies have revealed that cordycepin can modulate the MAPK pathways in a context-dependent manner. For example, in human glioblastoma U87MG cells, cordycepin treatment resulted in a significant increase in the phosphorylation of p38 MAPK and JNK, with a slight increase in phospho-ERK1/2. researchgate.net This suggests an activation of these stress-activated pathways. Conversely, in other cancer cell lines, cordycepin has been shown to inhibit the ERK pathway. nih.govcjnmcpu.com For instance, in pancreatic cancer cells, cordycepin was found to block the MAPK pathway by inhibiting the expression of Ras and the phosphorylation of Erk. cjnmcpu.com Furthermore, in nasopharyngeal carcinoma cells, cordycepin treatment led to a significant downregulation in the expression of ERK1/2 and phosphorylated ERK1/2. nih.gov
Table 2: In Vitro Effects of Cordycepin on the MAPK Pathway
| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Human glioblastoma U87MG cells | 300 µM | Indicated times | Significant increase in phospho-p38 MAPK and phospho-JNK; slight increase in phospho-ERK1/2 | |
| MA-10 mouse Leydig tumor cells | 25, 50, 100 µM | 12 and 24 hours | Cordycepin induced caspase and ERK pathways to promote apoptosis | nih.gov |
| Pancreatic cancer BxPC-3 cells | Not specified | Not specified | Blocked MAPK pathway by inhibiting Ras expression and Erk phosphorylation | cjnmcpu.com |
| C666-1 nasopharyngeal carcinoma cells | 250 and 500 µM | Not specified | Significantly downregulated ERK1/2 and phosphorylated ERK1/2 expression | nih.gov |
| C2C12 myoblast cells | Not specified | Not specified | Inhibited myogenesis via activating the ERK1/2 MAPK signaling pathway | nih.gov |
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immune responses, and cell survival. nih.gov In vitro studies have consistently demonstrated that cordycepin can inhibit the activation of the NF-κB pathway. nih.govresearchgate.net This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. researchgate.netresearchgate.net For example, in TNF-α-stimulated TK-10 renal carcinoma cells, cordycepin was shown to inhibit the IκB/NF-κB signaling pathway. researchgate.net Similarly, in HepG2 and Huh7 human liver cancer cells, cordycepin inhibited the phosphorylation of IκB and p65. researchgate.net This inhibitory effect on the NF-κB pathway contributes to the anti-inflammatory properties of cordycepin observed in various in vitro models. nih.gov
Table 3: In Vitro Effects of Cordycepin on the NF-κB Signaling Pathway
| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| TK-10 renal carcinoma cells | Not specified | Not specified | Inhibited the IκB/NF-κB signaling pathway | researchgate.net |
| HepG2 and Huh7 human liver cancer cells | Indicated concentrations | Not specified | Inhibited the phosphorylation of IκB and P65 | researchgate.net |
| HepG2 and Huh7 cells | 10 µM | Not specified | Inhibited the nuclear translocation of P65 | researchgate.net |
| Hepatoma cells | Not specified | Not specified | Restrained the nuclear translocation of p65 by repressing the activation of p-IκBα | researchgate.net |
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. nih.gov In vitro studies have shown that cordycepin can activate AMPK. researchgate.netnih.gov The mechanism of activation involves cordycepin being taken up by cells and converted into cordycepin monophosphate, which mimics the effects of AMP, the natural activator of AMPK. dundee.ac.uknih.govresearchgate.net In HepG2 cells, cordycepin treatment increased the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.govnih.gov This activation of AMPK by cordycepin does not appear to alter the intracellular levels of AMP, ADP, or ATP, nor the AMP/ATP ratio, suggesting a direct effect on the AMPK system. nih.gov The activation of AMPK by cordycepin is also linked to the upstream kinase LKB1, as LKB1 knockdown was found to impair cordycepin-induced AMPK activation. researchgate.netnih.gov
Table 4: In Vitro Effects of Cordycepin on the AMPK Pathway
| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| HepG2 cells | 100 µM and above | 1 hour | Increased phosphorylation of AMPK (Thr172), ACC1 (Ser80), and Raptor (Ser792) | nih.gov |
| HepG2 cells | 0.1–10 µM | 1 hour | Increased levels of phospho-AMPK and phospho-ACC | nih.gov |
| Osteosarcoma cells | Not specified | 48 hours | Upregulated the expression of p-AMPK | researchgate.net |
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is often associated with diseases like cancer. plos.org In vitro studies have shown that cordycepin can modulate the Wnt/β-catenin pathway. In human leukemia cells, cordycepin was found to reduce β-catenin levels by enhancing its proteasome-dependent degradation. plos.orgresearchgate.net This effect was mediated by the activation of GSK-3β, a key negative regulator of β-catenin. plos.org In contrast, in cultured human dermal fibroblasts, both adenosine (B11128) and cordycepin were found to activate the Wnt/β-catenin signaling pathway, leading to an increase in the mRNA levels of Wnt target genes such as BMP2, BMP4, and LEF1. researchgate.netnih.gov This activation was suggested to occur through adenosine receptor stimulation. researchgate.netnih.gov
Table 5: In Vitro Effects of Cordycepin on the Wnt/β-catenin Signaling Pathway
| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| U937, K562, THP1 leukemia cells | 50 to 200 µM | 4 to 24 hours | Reduced β-catenin levels; enhanced proteasome-dependent degradation of β-catenin | plos.orgresearchgate.net |
| Cultured human dermal fibroblasts | Not specified | 1 and 2 days | Activated Wnt/β-catenin signaling; increased mRNA levels of BMP2, BMP4, FZD3, FZD5, LEF1, and CTNNB1 | researchgate.netnih.gov |
| C666-1 nasopharyngeal carcinoma cells | 250 and 500 µM | Not specified | Significantly downregulated β-catenin expression | nih.gov |
The Hedgehog (Hh) signaling pathway is essential during embryonic development and is also implicated in the maintenance of stem cells and the development of some cancers. nih.gov In vitro research has indicated that cordycepin can inhibit the Hh signaling pathway. mdpi.com In human breast cancer cells (MDA-MB-231), cordycepin was found to inhibit the transcription of GLI, a key transcription factor and downstream effector of the Hh pathway. mdpi.com This inhibition of the Hedgehog pathway by cordycepin has been linked to its ability to suppress the growth and metastasis of breast cancer cells in vitro. mdpi.com
Table 6: In Vitro Effects of Cordycepin on the Hedgehog (Hh) Signaling Pathway
| Cell Line | Cordycepin Concentration | Duration of Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| MDA-MB-231 human breast cancer cells | Not specified | Not specified | Inhibited GLI transcription and expression of Hedgehog pathway components | mdpi.com |
Regulation of Gene Expression and Protein Function
Cordycepin, a naturally occurring adenosine analog, exerts a profound influence on cellular processes by modulating gene expression and the function of key proteins involved in cell fate. In vitro studies have elucidated several molecular mechanisms through which cordycepin exhibits its biological activities, primarily centered on its ability to interfere with nucleic acid synthesis and to regulate critical signaling pathways.
Interference with mRNA Synthesis and Polyadenylation
Cordycepin's structural similarity to adenosine allows it to be incorporated into nascent RNA chains during transcription. However, the absence of a 3'-hydroxyl group on its ribose sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the premature termination of RNA elongation. nih.govresearchgate.net This action is particularly disruptive to the process of polyadenylation, a critical step in the maturation of messenger RNA (mRNA) in eukaryotic cells.
Polyadenylation involves the addition of a long chain of adenine (B156593) residues, known as the poly(A) tail, to the 3' end of pre-mRNA. This tail is crucial for mRNA stability, nuclear export, and translation efficiency. Cordycepin, when incorporated, effectively terminates the synthesis of the poly(A) tail. researchgate.net This results in the production of mRNAs with shortened or absent poly(A) tails, rendering them unstable and leading to their degradation. researchgate.net Studies have shown that cordycepin predominantly affects newly synthesized RNA, consistent with an impact on transcription-coupled polyadenylation. researchgate.net This inhibition of polyadenylation has been observed to specifically affect the expression of certain classes of genes, such as inflammatory mRNAs, without significantly altering the expression of housekeeping mRNAs. nih.gov The triphosphate form of cordycepin (CoTP) is considered the active component responsible for inhibiting RNA synthesis. nih.gov
Modulation of Apoptosis-Related Proteins (e.g., Bcl-2 Family, Caspase Family, PARP, APAF1)
Cordycepin is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Its pro-apoptotic effects are mediated through the intricate regulation of several key protein families involved in the apoptotic cascade.
Bcl-2 Family: The B-cell lymphoma 2 (Bcl-2) family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that govern mitochondrial outer membrane permeabilization. Cordycepin has been shown to shift the balance in favor of apoptosis by upregulating the expression of pro-apoptotic Bax and downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This altered Bax/Bcl-2 ratio is a critical determinant in initiating the intrinsic apoptotic pathway. nih.gov
Caspase Family: Caspases are a family of cysteine proteases that execute the apoptotic process. Cordycepin treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. semanticscholar.orge-century.us The activation of caspase-9 is linked to the mitochondrial (intrinsic) pathway, often triggered by the altered Bcl-2 family protein expression, while caspase-8 activation is associated with the death receptor (extrinsic) pathway. semanticscholar.org
Poly (ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, activated caspase-3 cleaves PARP, rendering it inactive. The cleavage of PARP is a hallmark of apoptosis and has been consistently observed in cells treated with cordycepin. nih.govsemanticscholar.orgresearchgate.net
The table below summarizes the effects of cordycepin on key apoptosis-related proteins in different cell lines as reported in various in vitro studies.
| Cell Line | Protein Family | Specific Protein | Effect of Cordycepin | Reference |
| Esophageal Cancer (ECA109, TE-1) | Bcl-2 Family | Bax | Upregulation | nih.gov |
| Esophageal Cancer (ECA109, TE-1) | Bcl-2 Family | Bcl-2 | Downregulation | nih.gov |
| Human Lung Cancer (H1975) | Bcl-2 Family | Bax | Increase | researchgate.net |
| Human Lung Cancer (H1975) | Bcl-2 Family | Bcl-2 | Decrease | researchgate.net |
| Esophageal Cancer (ECA109, TE-1) | Caspase Family | Cleaved Caspase-3 | Increase | nih.gov |
| Esophageal Cancer (ECA109, TE-1) | Caspase Family | Cleaved Caspase-9 | Increase | nih.gov |
| Oral Cancer (OEC-M1) | Caspase Family | Caspase-3, -8, -9 | Activation | semanticscholar.org |
| Esophageal Cancer (ECA109, TE-1) | PARP | Cleaved PARP | Increase | nih.gov |
| Oral Cancer (OEC-M1) | PARP | PARP | Cleavage | semanticscholar.org |
Upregulation of Tumor Suppressor Genes (e.g., P53)
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage. nih.govscielo.br Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. nih.govscielo.br
In vitro studies have demonstrated that cordycepin can induce the expression and activation of p53 in various cancer cells. nih.govbohrium.com For instance, in non-small cell lung cancer (NSCLC) cells, cordycepin, particularly in combination with cisplatin (B142131), was found to increase the level of phosphorylated p53 (p-P53) without altering the total p53 level. frontiersin.org This phosphorylation is crucial for p53's activation and its subsequent ability to transactivate target genes involved in cell cycle arrest and apoptosis. frontiersin.org The induction of p53 by cordycepin has been linked to the suppression of Focal Adhesion Kinase (FAK) expression in endothelial cells. nih.gov
Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin-Dependent Kinases, Cyclin D1, Cdk-2)
The cell cycle is a tightly regulated process controlled by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. mdpi.com Dysregulation of this process is a hallmark of cancer. Cordycepin has been shown to interfere with the cell cycle progression in cancer cells by modulating the expression and activity of key cell cycle regulatory proteins. nih.gov
Studies have reported that cordycepin can induce cell cycle arrest at different phases, including G0/G1, S, and G2/M, depending on the cell type and experimental conditions. nih.govnih.govresearchgate.net This arrest is often accompanied by a decrease in the expression of various cyclins, such as Cyclin D1, Cyclin E, Cyclin A2, and Cyclin B1, and their partner CDKs, including Cdk-2 and CDK1. nih.govmdpi.comnih.govresearchgate.net For example, in cervical cancer cells, cordycepin treatment led to the downregulation of CDK-2, CYCLIN-A2, and CYCLIN-E1 at the mRNA level, resulting in an elongated S-phase. nih.gov In esophageal cancer cells, cordycepin induced G2/M phase arrest by altering the expression of CDK1 and Cyclin B1. researchgate.net
The following table details the observed effects of cordycepin on cell cycle regulatory proteins in different cancer cell lines.
| Cell Line | Cell Cycle Phase Arrest | Affected Protein | Effect of Cordycepin | Reference |
| Cervical Cancer (SiHa, HeLa) | S-phase elongation | Cdk-2 | Downregulation | nih.gov |
| Cervical Cancer (SiHa, HeLa) | S-phase elongation | Cyclin A2 | Downregulation | nih.gov |
| Cervical Cancer (SiHa, HeLa) | S-phase elongation | Cyclin E1 | Downregulation | nih.gov |
| Esophageal Cancer (ECA109, TE-1) | G2/M | CDK1 | Altered Expression | researchgate.net |
| Esophageal Cancer (ECA109, TE-1) | G2/M | Cyclin B1 | Altered Expression | researchgate.net |
| Human Lung Cancer (H1975) | G0/G1 | - | Arrest | researchgate.net |
| Non-Small Cell Lung Cancer (A549) | G0/G1 | Cyclin D1 | Decrease | frontiersin.org |
Impact on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. nih.gov The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). researchgate.net An imbalance between MMPs and TIMPs is often associated with tumor invasion and metastasis, as the degradation of the ECM facilitates cancer cell migration.
Cordycepin has been shown to modulate the activity of MMPs and TIMPs, thereby inhibiting cancer cell invasion. In vitro studies have demonstrated that cordycepin can significantly inhibit the activity and expression of MMP-2 and MMP-9 in various cancer cell lines, including breast and melanoma cells. nih.govresearchgate.net Concurrently, cordycepin has been found to increase the secretion and activity of TIMP-1 and TIMP-2. researchgate.net This dual action of inhibiting MMPs and upregulating TIMPs contributes to the anti-metastatic potential of cordycepin. For instance, in MCF-7 human breast cancer cells, cordycepin was found to inhibit TPA-induced MMP-9 expression by suppressing the MAPK/AP-1 signaling pathway. nih.gov
Modulation of Immune Checkpoint Molecules (e.g., CD47)
Immune checkpoints are regulatory pathways in the immune system that, when activated, can dampen the immune response. Cancer cells often exploit these checkpoints to evade immune surveillance. CD47 is a "don't eat me" signal expressed on the surface of many cancer cells that interacts with its receptor, SIRPα, on macrophages, inhibiting phagocytosis.
Recent in vitro studies have revealed that cordycepin can modulate the expression of immune checkpoint molecules. Specifically, cordycepin has been shown to inhibit the expression of the phagocytosis immune checkpoint protein CD47 in colon cancer cells. nih.gov This downregulation of CD47 was found to enhance the phagocytosis of cancer cells by macrophages in co-culture experiments. nih.gov By blocking this anti-phagocytic signal, cordycepin can potentially promote the clearance of tumor cells by the innate immune system. researchgate.net Furthermore, combining cordycepin with an anti-CD47 antibody has been shown to have a synergistic effect in suppressing tumor growth. frontiersin.orgnih.gov
Downregulation of Pro-Inflammatory Gene Expression
Cordycepin has been shown in various in vitro studies to significantly suppress the expression of key pro-inflammatory genes. This anti-inflammatory activity is a critical aspect of its molecular action. The compound effectively inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-activated macrophages. nih.govnih.gov This inhibition occurs through the suppression of the protein expression of these pro-inflammatory mediators. nih.gov
In human osteoarthritis chondrocytes stimulated with IL-1β, cordycepin has been observed to decrease the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This inhibitory effect on iNOS and COX-2 has also been noted in LPS-stimulated RAW 264.7 macrophage cells, where the mechanism is linked to the blockage of NF-κB activation. nih.gov Furthermore, studies on dengue virus (DENV)-infected cells have shown that cordycepin can reduce the production of the chemokines RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and IP-10 (Interferon-gamma-inducible protein 10), in addition to IL-6 and TNF-α. researchgate.net The mechanism in this context involves the suppression of the NF-κB pathway. researchgate.net
The table below summarizes the inhibitory effects of cordycepin on various pro-inflammatory genes as observed in different in vitro models.
| Pro-Inflammatory Gene/Product | In Vitro Model | Key Findings | Citations |
|---|---|---|---|
| iNOS | IL-1β-induced human osteoarthritis chondrocytes; LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of gene expression. | nih.govnih.gov |
| COX-2 | IL-1β-induced human osteoarthritis chondrocytes; LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of gene expression. | nih.govnih.gov |
| TNF-α | LPS-activated macrophages; DENV-infected cells | Inhibited production and gene expression. | nih.govresearchgate.net |
| IL-1β | LPS-activated macrophages | Inhibited production. | nih.gov |
| RANTES | DENV-infected cells | Reduced production. | researchgate.net |
| IP-10 | DENV-infected cells | Reduced production. | researchgate.net |
| IL-6 | LPS-activated macrophages; IL-1β-induced human osteoarthritis chondrocytes; DENV-infected cells | Inhibited production and gene expression. | nih.govnih.govresearchgate.net |
Cellular Receptor Interactions
Cordycepin's diverse biological activities are also mediated through its interaction with various cellular receptors. These interactions can trigger a cascade of downstream signaling events, influencing cellular processes such as inflammation, apoptosis, and proliferation.
Cordycepin, as an adenosine analogue, interacts with all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. fortunejournals.comfortunejournals.com It has been shown to have a good affinity for all four subtypes. fortunejournals.comfortunejournals.com The activation of these receptors by cordycepin is linked to its anti-inflammatory and cytoprotective effects. fortunejournals.comfortunejournals.com In particular, cordycepin's high affinity for the A3 adenosine receptor (A3AR) is significant, as the activation of A3AR is associated with potent anti-inflammatory effects and the induction of apoptosis in cancer cells. fortunejournals.comfortunejournals.com Studies have shown that specific antagonists for each of the four adenosine receptor subtypes can block cordycepin-induced apoptosis to varying degrees in tumor cell lines. fortunejournals.comfortunejournals.com
Cordycepin has been found to engage with death receptors, specifically DR4 (TRAILR1) and DR5 (TRAILR2), which are part of the tumor necrosis factor (TNF) receptor superfamily. nih.govmdpi.com In cholangiocarcinoma cells, treatment with cordycepin led to an upregulation of the mRNA and protein expression of both DR4 and DR5. nih.gov This increased expression of death receptors on the cancer cell surface can sensitize them to apoptosis induced by their ligand, TRAIL (TNF-related apoptosis-inducing ligand). nih.gov The engagement of DR4/DR5 by TRAIL initiates a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death. mdpi.com
In vitro studies have demonstrated that cordycepin can inhibit the epidermal growth factor receptor (EGFR) signaling pathway. nih.govoncotarget.com In human lung cancer cell lines, cordycepin has been shown to inhibit cell proliferation and induce apoptosis by decreasing the phosphorylation of EGFR, as well as its downstream signaling proteins AKT and ERK1/2. nih.gov The proposed mechanism is that cordycepin binds to the tyrosine kinase domain of EGFR, interfering with ATP binding and thereby preventing EGFR phosphorylation. mdpi.com This inhibition of EGFR signaling contributes to the anti-proliferative effects of cordycepin. nih.govoncotarget.comoncotarget.com
The C-type lectin-like receptor 2 (CLEC-2) is primarily expressed on platelets and megakaryocytes and plays a role in thrombosis and hemostasis. mdpi.com While direct in vitro studies detailing the binding kinetics of cordycepin to CLEC-2 are not extensively available, the interaction is of interest due to the role of CLEC-2 in platelet activation, which is a process that can be influenced by adenosine analogues. Platelet activation via CLEC-2 involves a signaling pathway that includes the tyrosine phosphorylation of its cytosolic tail and the recruitment of the Syk kinase. sci-hub.se Given cordycepin's structural similarity to adenosine, which can modulate platelet function, the potential for cordycepin to interact with and modulate CLEC-2 signaling warrants further investigation.
Role of Cordycepin Triphosphate as an Active Metabolite
Upon entering the cell, cordycepin is metabolized into its mono-, di-, and triphosphate forms, with cordycepin triphosphate (Cor-TP) being a key active metabolite. researchgate.net As a structural analogue of adenosine triphosphate (ATP), Cor-TP can be incorporated into RNA chains during transcription. nih.gov However, due to the absence of a 3'-hydroxyl group on its ribose sugar moiety, the elongation of the RNA chain is terminated. This premature termination of transcription is a fundamental mechanism of cordycepin's cytotoxic and antiviral activities.
Furthermore, Cor-TP can interfere with other ATP-dependent enzymatic reactions. While in vitro translation systems using reticulocyte lysate have shown that neither cordycepin nor Cor-TP directly inhibits the ATP-dependent steps of protein synthesis, the effects in intact cells suggest an indirect role. nih.gov It is believed that the primary cause of translation inhibition is the modification of initiation factors, which is a consequence of cordycepin's effects on upstream signaling pathways. nih.gov The conversion of cordycepin to Cor-TP is essential for these intracellular activities, making it a critical active metabolite in the molecular mechanisms of cordycepin's action. researchgate.net
Intracellular Conversion to Cordycepin Triphosphate (CoTP)
For cordycepin to become biologically active, it must first be phosphorylated. This process occurs in a stepwise manner, analogous to the phosphorylation of adenosine. The intracellular conversion pathway involves the sequential addition of phosphate (B84403) groups, catalyzed by specific kinases. nih.govnih.gov
The initial and rate-limiting step is the conversion of cordycepin to cordycepin 5'-monophosphate (CoMP), also known as 3'-deoxyadenosine monophosphate (3'-dAMP). nih.gov This reaction is primarily catalyzed by the enzyme adenosine kinase. nih.gov Subsequently, CoMP is further phosphorylated to cordycepin 5'-diphosphate (CoDP) and finally to the active form, cordycepin 5'-triphosphate (CoTP or 3'-dATP). nih.gov This multi-step phosphorylation is facilitated by the concerted action of enzymes such as adenosine monophosphate kinase (AMPK) and nucleoside diphosphate (B83284) kinase (NDPK). The accumulation of CoTP within the cell is crucial for its therapeutic effects, as this is the molecule that directly competes with ATP. mdpi.comacs.org
| Enzyme | Reaction Catalyzed | Significance |
|---|---|---|
| Adenosine Kinase (AK) | Cordycepin → Cordycepin Monophosphate (CoMP) | Initiates the activation of cordycepin. nih.gov |
| Adenosine Monophosphate Kinase (AMPK) | Cordycepin Monophosphate (CoMP) → Cordycepin Diphosphate (CoDP) | Continues the phosphorylation cascade. |
| Nucleoside Diphosphate Kinase (NDPK) | Cordycepin Diphosphate (CoDP) → Cordycepin Triphosphate (CoTP) | Forms the final, active triphosphate metabolite. |
Mimicry of Adenosine Triphosphate (ATP) and Interference with Cellular Processes
The molecular basis for cordycepin's action lies in the structural resemblance of its active form, CoTP, to ATP. nih.govmdpi.com CoTP is an analogue of ATP, but with a critical difference: it lacks a hydroxyl group at the 3' position of its ribose sugar component. nih.govmdpi.com This structural modification prevents the formation of a phosphodiester bond, which is essential for the elongation of nucleic acid chains. acs.org Due to this similarity, various ATP-dependent enzymes erroneously recognize and utilize CoTP, leading to the disruption of several fundamental cellular processes. nih.govmdpi.com
One of the most well-documented effects of CoTP is the inhibition of RNA synthesis. nih.gov In vitro studies have shown that CoTP competes with ATP for incorporation into nascent RNA strands by RNA polymerases. nih.gov Once CoTP is incorporated, it acts as a chain terminator because the absence of the 3'-hydroxyl group makes it impossible to add the next nucleotide, thus halting RNA elongation prematurely. acs.orgnih.gov This mechanism affects the synthesis of various types of RNA and has been observed in studies with plant viral replicases. nih.gov
Similarly, CoTP interferes with the post-transcriptional modification of messenger RNA (mRNA). mdpi.com Specifically, it disrupts the process of polyadenylation, where a tail of adenine bases is added to the 3' end of mRNA molecules. Poly(A) polymerase, the enzyme responsible for this process, mistakes CoTP for ATP and incorporates it into the growing poly(A) tail. mdpi.com This results in the immediate termination of tail synthesis, leading to shortened poly(A) tails. researchgate.net Such alterations can negatively impact mRNA stability, export from the nucleus, and translation efficiency.
Furthermore, the ATP mimicry by CoTP extends to other enzymatic reactions. It can inhibit protein kinases and other ATP-dependent enzymes by competitively binding to their ATP-binding sites. nih.govmdpi.com For instance, in silico studies suggest that CoTP can bind to the active site of adenylate cyclase, potentially inhibiting the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in signal transduction. mdpi.comnih.gov By replacing ATP, CoTP can disrupt cellular signaling pathways that regulate cell proliferation, energy metabolism, and other functions. nih.govmdpi.com
| Affected Process | Mechanism of Interference | Outcome |
|---|---|---|
| RNA Synthesis (Transcription) | CoTP is incorporated into the growing RNA chain by RNA polymerase, competing with ATP. acs.orgnih.gov | Premature termination of RNA chain elongation due to the lack of a 3'-hydroxyl group. acs.orgnih.gov |
| mRNA Polyadenylation | CoTP is recognized as ATP by poly(A) polymerase and incorporated into the poly(A) tail. mdpi.com | Termination of poly(A) tail synthesis, resulting in shortened tails and affecting mRNA stability. researchgate.net |
| Signal Transduction | CoTP acts as a competitive inhibitor for ATP-dependent enzymes like protein kinases and adenylate cyclase. nih.govnih.gov | Disruption of cellular signaling pathways, such as those involving cAMP. mdpi.comnih.gov |
| Purine (B94841) Biosynthesis | Phosphorylated forms of cordycepin inhibit key enzymes in the de novo purine synthesis pathway. nih.gov | Abnormal purine metabolism. nih.govmdpi.com |
Preclinical Pharmacological Investigations of Cordycepin in Vitro and in Vivo Animal Studies
Antineoplastic Activities
Cordycepin (B1669437) exhibits a wide range of antineoplastic activities, targeting fundamental cellular mechanisms that are often dysregulated in cancer. These activities include the induction of programmed cell death, halting the cell division cycle, and inhibiting the formation of new blood vessels that supply tumors.
Induction of Apoptosis (e.g., Mitochondrial Pathway, Caspase-Dependent Mechanisms)
Cordycepin is a potent inducer of apoptosis, or programmed cell death, in various cancer cells through multiple signaling pathways. spandidos-publications.com A primary mechanism is the intrinsic or mitochondrial pathway. dovepress.com In human prostate and pancreatic cancer cells, cordycepin triggers apoptosis by increasing the Bax/Bcl-2 ratio, which leads to the collapse of the mitochondrial membrane potential. dovepress.comspandidos-publications.com This disruption causes the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.combohrium.comnih.gov The released cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases). spandidos-publications.com
The activation of caspase-9, an initiator caspase in the mitochondrial pathway, is a key event. spandidos-publications.comdovepress.comspandidos-publications.com Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by degrading essential cellular proteins. spandidos-publications.comspandidos-publications.com This caspase-dependent mechanism has been observed in numerous cancer cell types, including leukemia, breast cancer, and mouse Leydig tumor cells. spandidos-publications.combohrium.comnih.gov For instance, in human leukemia cells, cordycepin-induced apoptosis is associated with the generation of reactive oxygen species (ROS), which further promotes mitochondrial dysfunction and caspase activation. nih.gov
Cordycepin can also trigger apoptosis through the extrinsic or death receptor pathway. spandidos-publications.comnih.gov Studies have shown it can bind to the DR3 receptor, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to engage the mitochondrial pathway. spandidos-publications.comnih.gov The degradation of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a common final step observed in cordycepin-treated cancer cells. dovepress.comnih.govresearchgate.net
Table 1: Selected Studies on Cordycepin-Induced Apoptosis
| Cancer Model | Key Findings | Molecular Mechanisms | Citations |
|---|---|---|---|
| Human Pancreatic Cancer (MIAPaCa-2, Capan-1) | Induced apoptosis in vitro and suppressed tumor growth in vivo. | Mediated by the mitochondrial-mediated intrinsic caspase pathway; increased expression of Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP; decreased Bcl-2. | dovepress.com |
| Human Prostate Cancer (PC-3) | Induced apoptosis via the mitochondrial pathway. | Associated with ROS generation, increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-9 and -3. | spandidos-publications.com |
| Human Leukemia (NB-4, U937) | Induced apoptosis through both intrinsic and extrinsic pathways. | Upregulated p53, promoted cytochrome c release, activated caspase-9, and blocked the MAPK pathway. | bohrium.com |
| Human Colorectal Cancer (HT-29) | Induced apoptosis. | Mediated through the DR3 pathway, leading to the activation of caspase-8 and -3. | nih.gov |
| Human Breast Cancer (MDA-MB-231) | Induced cell death. | Associated with the translocation of Bax to the mitochondria, release of cytochrome c, and activation of caspase-9 and -3. | spandidos-publications.com |
Cell Cycle Arrest Induction
Cordycepin effectively halts the progression of the cell division cycle in cancer cells, a crucial aspect of its antitumor activity. nih.gov It can induce arrest at various phases of the cell cycle, including G1, S, and G2/M, depending on the cancer cell type. nih.govscielo.brnih.gov
In esophageal cancer cells (ECA109 and TE-1), cordycepin treatment leads to a significant accumulation of cells in the G2/M phase. researchgate.netnih.gov This arrest is accompanied by the downregulation of key G2/M regulatory proteins, such as cyclin-dependent kinase 1 (CDK1) and Cyclin B1. researchgate.netnih.gov Similarly, in human hepatocellular carcinoma cells, Cordyceps cicadae, a source of cordycepin, was found to induce G2/M phase arrest. nih.gov
In other cancer types, such as human leukemia cells (NB-4 and U937), cordycepin causes an S-phase arrest. bohrium.comnih.gov This is achieved by inhibiting the expression of cyclin A2, cyclin E, and CDK2, and by activating the Chk2-Cdc25A pathway following DNA damage. bohrium.comnih.gov In human colon cancer cells, cordycepin has been shown to induce G2/M arrest through the activation of c-Jun N-terminal kinase 1 (JNK1), which leads to increased expression of the cell cycle inhibitor p21WAF1. nih.gov Furthermore, in endothelial cells, cordycepin can induce G1 phase arrest by increasing the expression of p53 and p21. nih.gov
Table 2: Studies on Cordycepin-Induced Cell Cycle Arrest
| Cancer/Cell Model | Phase of Arrest | Key Regulatory Proteins/Pathways Modulated | Citations |
|---|---|---|---|
| Esophageal Cancer (ECA109, TE-1) | G2/M | Decreased CDK1 and Cyclin B1; inactivation of the ERK pathway. | researchgate.netnih.gov |
| Leukemia (NB-4, U937) | S | Decreased Cyclin A2, Cyclin E, and CDK2; activation of Chk2-Cdc25A pathway. | bohrium.comnih.gov |
| Colon Cancer (HCT116) | G2/M | Increased p21WAF1 expression via JNK1 activation. | nih.gov |
| Endothelial Cells (HUVECs) | G1 | Increased p53 and p21 expression. | nih.gov |
| Pancreatic Cancer | S | Blocked Cyclin A synthesis. | dovepress.com |
Inhibition of Cell Proliferation
A fundamental anticancer property of cordycepin is its ability to directly inhibit the proliferation of a wide variety of tumor cells. spandidos-publications.comnih.gov This effect has been demonstrated in numerous in vitro studies on cancers including breast, colon, lung, liver, and melanoma. spandidos-publications.comnih.govnih.govmdpi.commdpi.com
The antiproliferative mechanism often involves the modulation of key signaling pathways that control cell growth. spandidos-publications.com One significant pathway is the GSK-3β/β-catenin signaling cascade. spandidos-publications.comnih.gov In melanoma and lung carcinoma cells, cordycepin is thought to bind to the A3 adenosine (B11128) receptor, which leads to the activation of GSK-3β. spandidos-publications.commdpi.com This, in turn, suppresses β-catenin activation and subsequently downregulates the expression of its target genes, Cyclin D1 and c-myc, which are critical for cell proliferation. spandidos-publications.comnih.gov
In hepatocellular carcinoma (HCC) cells (Huh-7, HepG2, and Hep3B), cordycepin has been shown to inhibit proliferation, an effect associated with the suppression of Focal Adhesion Kinase (FAK) expression. nih.gov Similarly, in testicular tumor cells, cordycepin was found to counter FGF9-induced proliferation by inhibiting the ERK1/2, Rb/E2F1, and cell cycle pathways. mdpi.comcabidigitallibrary.org Studies on MCF-7 breast cancer cells also confirmed a significant, concentration-dependent suppression of cell proliferation. mdpi.com
Table 3: Selected Studies on Cordycepin's Inhibition of Cell Proliferation
| Cancer Model | Key Findings | Molecular Mechanisms | Citations |
|---|---|---|---|
| Colon Cancer (HCT116, SW480) | Inhibited cell proliferation in a dose-dependent manner. | Mediated through the GSK3β/β-catenin/cyclin D1 signaling pathway. | nih.govcelljournal.org |
| Breast Cancer (MCF-7) | Significantly suppressed cell proliferation. | IC50 value of 9.58 ± 0.99 µM; associated with p53 and estrogen signaling pathways. | mdpi.com |
| Hepatocellular Carcinoma (Huh-7, HepG2, Hep3B) | Inhibited cell proliferation. | Associated with suppression of FAK and p-FAK expression. | nih.gov |
| Testicular Tumor (MA-10) | Decreased FGF9-induced cell proliferation. | Suppressed the ERK1/2, Rb/E2F1, and cell cycle pathways. | mdpi.comcabidigitallibrary.org |
| Pancreatic Cancer (BxPC-3, CFPAC-1, etc.) | Inhibited cell viability in a dose-dependent manner. | BxPC-3 cells were most sensitive with an IC50 of 38.85 µmol·L−1. | cjnmcpu.com |
Suppression of Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and progression. nih.gov Cordycepin has demonstrated significant anti-angiogenic properties by directly targeting endothelial cells (ECs), which are the building blocks of blood vessels. nih.govbohrium.com
In vitro studies using human umbilical vein endothelial cells (HUVECs) and other EC types have shown that cordycepin inhibits key angiogenic processes, including EC proliferation, migration, and tube formation (the ability to form capillary-like structures). nih.govbohrium.com A key molecular target in this process is Focal Adhesion Kinase (FAK), a protein crucial for EC migration and survival. nih.govbohrium.com Cordycepin suppresses the expression and phosphorylation of FAK, leading to impaired EC function. nih.gov This suppression of FAK is also linked to the induction of the tumor suppressor proteins p53 and p21 in endothelial cells. nih.govbohrium.com
Table 4: Studies on Cordycepin's Suppression of Angiogenesis
| Model System | Key Findings | Molecular Mechanisms | Citations |
|---|---|---|---|
| Endothelial Cells (HUVECs, HCAECs, HPAECs) | Inhibited proliferation, migration, and tube formation. | Suppressed FAK expression and phosphorylation; induced p53 and p21 expression. | nih.govbohrium.com |
| Mouse Matrigel Plug Assay | Suppressed in vivo angiogenesis. | Significantly reduced hemoglobin content in Matrigel plugs. | nih.gov |
| Human Malignant Melanoma (in vitro & in vivo) | Suppressed tumor growth and angiogenesis. | Abrogated VEGF production; mitigated Akt1 and GSK-3β activation. | spandidos-publications.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited angiogenesis. | Reduced gene expression of bFGF. | amegroups.cn |
Inhibition of Tumor Metastasis and Invasion (e.g., Cell Migration in Colorectal Cancer Models)
Metastasis is a major cause of cancer-related mortality, and cordycepin has shown potential in inhibiting this complex process. nih.govnih.gov Preclinical studies demonstrate that cordycepin can suppress the migration and invasion of various cancer cells, including those of colorectal, prostate, and lung cancer. nih.govscienceopen.com
In human colorectal cancer cell lines like HCT116, cordycepin significantly inhibits cell migration and invasion. nih.govcelljournal.org One mechanism involves the regulation of the GSK3β/β-catenin signaling pathway. nih.govcelljournal.org In vivo studies have confirmed these findings, showing that cordycepin can inhibit the lung metastasis of colon cancer cells in mice. nih.govcelljournal.org Another study on colorectal cancer cells reported that cordycepin inhibits migration and invasion by down-regulating the expression of prostaglandin (B15479496) E2 receptor EP4. nih.gov
The anti-metastatic effects of cordycepin are also linked to its ability to modulate the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. scienceopen.com For example, in prostate cancer cells, cordycepin was found to suppress the expression and activity of MMP-2 and MMP-9. scienceopen.com In a murine model of colon cancer, cordycepin was also found to reduce the expression of programmed death-ligand 1 (PD-L1), which may contribute to its anti-invasive effects. researchgate.netresearchgate.netresearchgate.net
Table 5: Studies on Cordycepin's Inhibition of Metastasis and Invasion
| Cancer Model | Key Findings | Molecular Mechanisms | Citations |
|---|---|---|---|
| Colon Cancer (HCT116, SW480) | Inhibited cell migration, invasion, and in vivo lung metastasis. | Targeted the GSK3β/β-catenin/cyclin D1 signaling pathway. | nih.govcelljournal.org |
| Human Glioblastoma | Inhibited cell migration and invasion. | Affected lysosomal degradation and protein phosphatase activation. | scienceopen.com |
| Prostate Cancer (LNCaP) | Downregulated cell migration and invasion. | Suppressed MMP-2 and MMP-9 activity; inactivated the PI3K/Akt pathway. | scienceopen.com |
| Colorectal Cancer (murine models) | Inhibited proliferation, invasion, and migration. | Reduced expression of PD-L1. | researchgate.netresearchgate.net |
Sensitization to Conventional Anticancer Agents (e.g., Chemotherapy, Radiation Therapy)
A significant aspect of cordycepin's preclinical profile is its ability to enhance the efficacy of conventional cancer treatments like chemotherapy and radiation therapy. scielo.brnih.gov This sensitization effect could potentially allow for lower doses of cytotoxic agents, thereby reducing side effects, or help overcome drug resistance. nih.gov
In bladder cancer cells resistant to the chemotherapeutic drug cisplatin (B142131), cordycepin treatment was shown to reduce the expression of multidrug resistance protein 1 (MDR1), thereby resensitizing the cancer cells to cisplatin. nih.gov The combination of cordycepin and cisplatin was more effective at inducing apoptosis than either agent alone. nih.gov
Cordycepin has also been demonstrated to be an effective radiosensitizer. nih.govresearchgate.net In studies using MA-10 mouse Leydig tumor cells, combining cordycepin with radiation resulted in significantly decreased cell survival compared to radiation alone. nih.govresearchgate.net The combination treatment synergistically induced apoptosis through mechanisms including the activation of caspase pathways, induction of endoplasmic reticulum (ER) stress, and G2/M cell cycle arrest. nih.govresearchgate.net Further investigation revealed that this combination therapy promotes cell death by causing an accumulation of reactive oxygen species (ROS) and inducing DNA damage. nih.gov
Table 6: Studies on Cordycepin as a Sensitizer to Conventional Therapies
| Cancer Model | Conventional Agent | Key Findings | Mechanisms of Sensitization | Citations |
|---|---|---|---|---|
| Bladder Cancer | Cisplatin | Overcame cisplatin resistance. | Reduced expression of multidrug resistance protein 1 (MDR1). | nih.gov |
| Mouse Leydig Tumor (MA-10) | Radiation | Enhanced radiosensitivity, leading to increased apoptosis and reduced tumor growth in vivo. | Induced cell cycle arrest, activated caspase pathways, promoted ER stress, increased ROS accumulation, and caused DNA damage. | nih.govresearchgate.netnih.gov |
| Breast Cancer | Cisplatin | Enhanced efficacy in cisplatin-resistant breast cancer cells. | Overcame resistance in cells with altered morphology and significant cisplatin resistance. | researchgate.net |
| Non-small Cell Lung Cancer | Apatinib (B926) | Synergistic anticancer effect. | Enhanced sensitivity of cancer cells to treatment. | scielo.br |
In Vitro Studies Across Diverse Cancer Cell Lines
Cordycepin has demonstrated significant anti-tumor activity across a wide array of human cancer cell lines in laboratory settings. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and metastasis. mdpi.com As a nucleoside analogue, cordycepin can interfere with cellular processes like mRNA polyadenylation, leading to broad-spectrum anticancer effects. mdpi.com
Research has shown cordycepin's efficacy in the following cancer types:
Leukemia: In various leukemia cell lines, cordycepin induces apoptosis and causes cell cycle arrest. mdpi.com It has been shown to trigger DNA damage and upregulate the p53 tumor suppressor protein. mdpi.com Furthermore, it can inhibit the nuclear translocation of β-catenin, a key protein in cell proliferation, by targeting the GSK-3β/β-catenin signaling pathway. mdpi.com
Glioblastoma: Cordycepin has been observed to induce apoptosis in human glioblastoma cells (U87MG and SK-N-BE(2)-C). mdpi.comjst.go.jp
Breast Cancer: Studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, reveal that cordycepin inhibits cell proliferation and induces apoptosis. mdpi.commdpi.com The mechanisms involve increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and enhancing the cleavage of caspases, which are crucial executioners of apoptosis. mdpi.com
Lung Cancer: In human non-small cell lung cancer (NSCLC) cells, cordycepin triggers autophagy-mediated degradation of c-FLIP, an inhibitor of apoptosis, thereby promoting cell death. mdpi.com It also inhibits the ERK/Slug signaling pathway, which contributes to apoptosis. mdpi.com
Gastric Cancer: Cordycepin significantly inhibits the proliferation and migration of human gastric cancer cells (MGC-803 and HGC-27) in a dose-dependent manner. nih.gov It induces apoptosis and arrests the cell cycle at the G2 phase by targeting the PI3K/Akt signaling pathway. nih.gov
Hepatocellular Carcinoma: The compound has been shown to mediate cell death in hepatocellular carcinoma cells by affecting multiple apoptotic pathways. nih.gov
Colon Cancer: Cordycepin inhibits the proliferation of colorectal cancer cells by suppressing the expression of MYC, a critical oncogene. nih.gov It also promotes apoptosis by inducing the translocation of the Bax protein to the mitochondria. nih.gov
Oral Squamous Cell Carcinoma: Research indicates that cordycepin can inhibit malignant transformation and proliferation in oral cancer models. mdpi.com In combination with irradiation, it can induce S-phase and prolong G2/M arrest, leading to cell death through autophagy. mdpi.com
Prostate Cancer: Cordycepin has demonstrated apoptotic effects in various prostate cancer cell lines. mdpi.com
Cholangiocarcinoma: While specific in-depth studies on cholangiocarcinoma are less common in the provided sources, the broad mechanisms of cordycepin, such as apoptosis induction and cell cycle arrest, suggest potential efficacy. LncRNA GAPLINC, which is overexpressed in perihilar cholangiocarcinoma, is a potential target for therapies aimed at cancer stemness, a process that can be influenced by pathways affected by cordycepin. nih.gov
Table 1: Summary of In Vitro Effects of Cordycepin on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Lines | Key Findings | Related Pathways |
|---|---|---|---|
| Leukemia | K562, NB-4 | Induces apoptosis and cell cycle arrest. mdpi.com | p53 upregulation, GSK-3β/β-catenin. mdpi.com |
| Glioblastoma | U87MG, SK-N-BE(2)-C | Induces apoptosis. mdpi.comjst.go.jp | p38 MAPK activation. mdpi.com |
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibits proliferation, induces apoptosis. mdpi.com | Apoptosis pathway (Bax/Bcl-2, caspases). mdpi.com |
| Lung Cancer | NSCLC cells | Promotes apoptosis via autophagy. mdpi.com | mTOR, ERK/Slug, GSK-3β. mdpi.com |
| Gastric Cancer | MGC-803, HGC-27 | Inhibits proliferation and migration, induces G2 arrest. nih.gov | PI3K/Akt, CLEC2. nih.gov |
| Hepatocellular Carcinoma | PLC/PRL/5 | Mediates cell death. nih.gov | Multiple apoptotic pathways. nih.gov |
| Colon Cancer | Colorectal cancer cells | Inhibits proliferation, induces apoptosis. nih.govnih.gov | MYC suppression, Bax translocation. nih.govnih.gov |
| Oral Cancer | Oral squamous carcinoma cells | Induces cell cycle arrest and autophagy. mdpi.commdpi.com | EGFR, IL-17RA. mdpi.com |
In Vivo Animal Model Studies of Antitumor Efficacy
The anticancer potential of cordycepin observed in vitro has been corroborated by several in vivo studies using animal models. These studies demonstrate that cordycepin can inhibit tumor growth and metastasis without significant systemic toxicity.
Melanoma-Bearing Mice: In a study involving melanoma-bearing mice, oral administration of cordycepin resulted in a significant tumor suppression rate of up to 36%. nih.gov Notably, this antitumor effect was achieved without causing a noticeable reduction in the body weight of the mice, suggesting a favorable safety profile. nih.gov
Hepatocellular Carcinoma Xenograft Model: In an experiment using nude mice with xenografts of human hepatocellular carcinoma cells (PLC/PRL/5), cordycepin administration was shown to effectively inhibit tumor growth. nih.govnih.gov It was found to reduce tumor growth by impairing angiogenesis (the formation of new blood vessels that feed a tumor). nih.gov
Tongue Cancer Xenograft Model: A murine xenograft model of human tongue cancer demonstrated that cordycepin could inhibit tumor growth and induce apoptotic cell death through the mitochondrial pathway. nih.govnih.gov
Breast Cancer Xenograft Model: In vivo studies have shown that cordycepin can reduce the volume and weight of breast cancer xenograft tumors. nih.gov It was observed to affect proliferation, apoptosis, and the epithelial-mesenchymal transition (EMT), a process linked to metastasis. nih.gov
Colorectal Cancer Xenograft Model: In a mouse model of colon cancer, cordycepin was found to induce a systemic antitumor immune response and inhibit tumor growth. nih.gov
Table 2: Summary of In Vivo Antitumor Efficacy of Cordycepin in Animal Models This table is interactive. You can sort and filter the data.
| Animal Model | Cancer Type | Key Findings |
|---|---|---|
| Melanoma-Bearing Mice | Melanoma | Achieved a 36% tumor suppression rate. nih.gov |
| Nude Mice Xenograft | Hepatocellular Carcinoma | Inhibited tumor growth by impairing angiogenesis. nih.govnih.gov |
| Murine Xenograft Model | Tongue Cancer | Inhibited tumor growth and induced apoptosis. nih.govnih.gov |
| Murine Xenograft Model | Breast Cancer | Reduced tumor volume and weight. nih.gov |
Immunomodulatory Effects
Cordycepin exhibits significant immunomodulatory properties, capable of both stimulating and suppressing immune responses depending on the context. This dual activity highlights its potential as a therapeutic agent for a variety of conditions, including cancer and inflammatory diseases.
Regulation of Immune Cell Populations and Function
Cordycepin has been shown to directly influence the activity and population dynamics of key immune cells.
T Cells: Cordycepin can suppress T-cell activation and proliferation. nih.govresearchgate.net In vitro studies showed that it markedly suppressed concanavalin (B7782731) A-induced splenocyte proliferation and affected the ratio of CD4+ to CD8+ T cells. nih.govresearchgate.net This suggests a role in downregulating T-cell-mediated immunity. nih.gov
Macrophages: Macrophages play a critical role in both inflammation and its resolution. Cordycepin can influence the phenotypic switching of macrophages. nih.govfrontiersin.org It promotes the transition from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. frontiersin.org This is achieved by downregulating M1-associated molecules and upregulating M2-associated cytokines. nih.govfrontiersin.org Cordycepin has also been shown to activate macrophage activity and stimulate their phagocytic (cell-engulfing) capabilities. mdpi.comnih.gov
Natural Killer (NK) Cells: NK cells are cytotoxic lymphocytes crucial for the innate immune response against tumors. Cordycepin has been found to enhance the cytotoxicity of human NK cells against various cancer cells, including leukemia and glioblastoma cells. jst.go.jp It appears to promote the maturation and activation of NK cells, boosting their anti-cancer functions. jst.go.jp
Leukocytes: In animal models, extracts from Cordyceps militaris, a primary source of cordycepin, have been shown to increase the total quantity of white blood cells (leukocytes), particularly lymphocytes and monocytes. nih.gov This suggests a general enhancement of cellular immunity.
Modulation of Cytokine and Chemokine Production
A key aspect of cordycepin's immunomodulatory effect is its ability to regulate the production of cytokines and chemokines, which are signaling molecules that orchestrate immune responses.
Pro-inflammatory Cytokines: Cordycepin generally suppresses the production of pro-inflammatory cytokines. In various models, it has been shown to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govfrontiersin.orgkoreascience.krresearchgate.net This effect is central to its anti-inflammatory properties.
Anti-inflammatory Cytokines: Conversely, cordycepin upregulates the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). nih.govfrontiersin.orgnih.gov The induction of IL-10 is a key mechanism by which cordycepin promotes the M2 macrophage phenotype and resolves inflammation. nih.govfrontiersin.org
Chemokines: Cordycepin can down-regulate the expression of pro-inflammatory chemokines such as RANTES (CCL5) and IP-10 (CXCL10), which are involved in recruiting immune cells to sites of inflammation. nih.govresearchgate.net
Table 3: Modulation of Cytokine and Chemokine Production by Cordycepin This table is interactive. You can sort and filter the data.
| Cytokine/Chemokine | Effect | Context/Cell Type |
|---|---|---|
| TNF-α | Suppression | LPS-stimulated macrophages, splenocytes. nih.govfrontiersin.orgkoreascience.kr |
| IL-1β | Suppression | LPS-stimulated macrophages. mdpi.comnih.govfrontiersin.org |
| IL-6 | Suppression | LPS-stimulated macrophages, splenocytes. nih.govkoreascience.krresearchgate.net |
| IL-10 | Upregulation | Macrophages, peripheral blood mononuclear cells (PBMCs). nih.govfrontiersin.orgnih.gov |
| IFN-γ | Suppression | PHA-induced PBMCs. nih.gov |
| IFN-γ | Upregulation | Natural Killer (NK) cells. jst.go.jp |
| IL-2 | Suppression | PHA-induced PBMCs, activated T-cells. nih.govnih.gov |
| IL-4 | Suppression | PHA-induced PBMCs. nih.gov |
| RANTES (CCL5) | Suppression | LPS-stimulated macrophages, DENV-infected cells. nih.govresearchgate.net |
| IP-10 (CXCL10) | Suppression | DENV-infected cells. researchgate.net |
Suppression of T-Cell Activation (e.g., NFAT2 Signaling Pathway)
Cordycepin has been identified as a potent suppressor of T-cell activation, a critical event in adaptive immunity. nih.gov In vivo administration markedly suppressed T-cell-mediated delayed-type hypersensitivity reactions in mouse models. nih.govresearchgate.net Mechanistic studies have revealed that cordycepin targets specific intracellular signaling pathways to exert this effect. It effectively inhibits the nuclear factor of activated T cells 2 (NFAT2) and nuclear factor kappa B (NF-κB) signal transduction pathways. nih.govresearchgate.net By blocking these pathways, cordycepin prevents the transcription of genes necessary for T-cell activation, proliferation, and cytokine production, thereby downregulating the immune response. nih.gov This specific action suggests its potential as an immunosuppressive agent for managing undesired immune responses. nih.govresearchgate.net
Anti-Inflammatory Effects
The anti-inflammatory properties of cordycepin are well-documented and are closely linked to its immunomodulatory functions. nih.govnih.gov By regulating immune cells and their signaling molecules, cordycepin can effectively attenuate inflammatory processes.
The primary mechanism for its anti-inflammatory action is the suppression of pro-inflammatory mediators. Cordycepin consistently demonstrates the ability to inhibit the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various in vitro and in vivo models, including lipopolysaccharide (LPS)-stimulated macrophages and animal models of acute lung injury. mdpi.comfrontiersin.orgkoreascience.kr
Furthermore, cordycepin's ability to drive macrophages toward an anti-inflammatory M2 phenotype contributes significantly to its anti-inflammatory profile. frontiersin.org This is achieved by downregulating M1-associated pro-inflammatory genes while simultaneously upregulating M2-associated anti-inflammatory cytokines like IL-10. nih.govfrontiersin.org By inhibiting signaling pathways such as NF-κB, which is a master regulator of inflammation, cordycepin effectively reduces the expression of numerous inflammatory genes, including those for iNOS and COX-2. frontiersin.orgresearchgate.net These combined actions make cordycepin a compound of significant interest for the treatment of inflammatory diseases. nih.gov
Suppression of Proinflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)
Cordycepin has demonstrated significant anti-inflammatory properties by suppressing key proinflammatory mediators. In in vitro studies using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), cordycepin effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a concentration-dependent manner. dovepress.com This suppression is attributed to its ability to downregulate the expression of the genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. dovepress.complos.orgnih.gov
Further research has shown that cordycepin also curtails the release of other proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), by reducing their corresponding mRNA expression. dovepress.com The mechanism behind this involves the inactivation of mitogen-activated protein kinase (MAPK) signaling pathways, as evidenced by the inhibition of ERK and JNK phosphorylation. dovepress.com In vivo, in animal models of neuroinflammation, such as LPS-treated Parkinson's disease models, cordycepin treatment has been shown to reverse the increased levels of TNF-α and IL-1β in the substantia nigra and inhibit the expression of iNOS and COX-2. researchgate.net
Table 1: Effect of Cordycepin on Proinflammatory Mediators
| Model System | Inducing Agent | Mediator | Effect of Cordycepin | Key Findings | Citations |
|---|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Significant dose-dependent suppression | Inhibited iNOS gene expression | dovepress.com |
| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | Concentration-dependent inhibition | Inhibited COX-2 gene expression | dovepress.com |
| BV2 Microglial Cells | LPS | TNF-α, IL-1β | Reduced release | Downregulated mRNA levels of iNOS and COX-2 | plos.orgnih.gov |
| LPS-treated Mice (PD Model) | LPS | TNF-α, IL-1β | Reversed increased levels in substantia nigra | - | researchgate.net |
| LPS-treated Mice (PD Model) | LPS | iNOS, COX-2 | Markedly inhibited expression in substantia nigra | - | researchgate.net |
Inhibition of Inflammatory Signaling Pathways (e.g., TLR4/MyD88, NLRP3 Inflammasome)
Cordycepin exerts its anti-inflammatory effects by targeting and inhibiting critical inflammatory signaling pathways. One of the key pathways modulated by cordycepin is the Toll-like receptor 4 (TLR4) signaling cascade. In LPS-stimulated RAW 264.7 macrophages, cordycepin was found to inhibit the binding of LPS to the cells and downregulate the expression of TLR4 and its downstream adaptor protein, myeloid differentiation factor 88 (MyD88). dovepress.com This interference with the initial steps of the inflammatory response prevents the subsequent activation of downstream signaling molecules.
Furthermore, cordycepin has been shown to significantly inhibit the activation of the NOD-Like Receptor Protein 3 (NLRP3) inflammasome. nih.govresearchgate.net In both murine and human macrophages, cordycepin dose-dependently inhibited the LPS-induced expression of proinflammatory cytokines that are hallmarks of inflammasome activation, such as IL-1β. nih.gov The mechanism involves the suppression of the NLRP3 inflammasome and the ERK1/2 signaling pathway. nih.gov By blocking these pathways, cordycepin effectively attenuates the inflammatory cascade. nih.gov
Table 2: Cordycepin's Impact on Inflammatory Signaling Pathways
| Model System | Inducing Agent | Signaling Pathway | Effect of Cordycepin | Key Findings | Citations |
|---|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | TLR4/MyD88 | Inhibited LPS binding, downregulated TLR4 and MyD88 expression | Attenuated nuclear translocation of NF-κB | dovepress.com |
| RAW 264.7 & THP-1 Macrophages | LPS | NLRP3 Inflammasome | Remarkably inhibited activation | Inhibited ERK1/2 signaling pathway | nih.gov |
| Raw 264.7 Cells | LPS | Inflammasome signaling | Suppressed the pathway | Autophagy proteins were involved in this process | researchgate.net |
Modulation of Microglial Activation
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation. Cordycepin has been found to effectively modulate microglial activation, thereby reducing neuroinflammatory responses. plos.orgnih.gov In studies using the BV2 microglial cell line, cordycepin attenuated LPS-induced microglial over-activation. plos.orgnih.gov This was evidenced by a significant reduction in the release of proinflammatory cytokines like TNF-α and IL-1β, as well as the downregulation of iNOS and COX-2 mRNA levels. plos.orgnih.gov
In vivo studies using animal models further support these findings. In LPS-treated mice, cordycepin administration led to a remarkable reduction in the number of Iba1-positive cells, a marker for activated microglia, in the substantia nigra. researchgate.net This indicates that cordycepin can suppress the activation of microglia in a disease context. researchgate.net More recent research suggests that cordycepin's neuroprotective effects are linked to its ability to shift microglial polarization from a proinflammatory M1-like phenotype to an anti-inflammatory M2-like phenotype. nih.gov This modulation of microglial state is coupled with metabolic reprogramming, highlighting a novel mechanism for its anti-neuroinflammatory action. nih.gov
Table 3: Modulation of Microglial Activation by Cordycepin | Model System | Inducing Agent | Effect on Microglia | Key Findings | Citations | | :--- | :--- | :--- | :--- | | BV2 Microglial Cells | LPS | Attenuated over-activation | Reduced release of TNF-α and IL-1β; downregulated iNOS and COX-2 | plos.orgnih.gov | | LPS-treated Mice | LPS | Reduced number of Iba1-positive cells | Abolished LPS-induced microglia activation in the substantia nigra | researchgate.net | | APP/PS1 Mice (AD Model) | - | Shifted polarization from M1 to M2 phenotype | Attenuated neuronal damage by triggering M2 polarization and metabolic reprogramming | nih.gov | | Primary Hippocampal Neurons in LPS-conditioned media | LPS | Restored neuronal growth | Enhanced cell viability, growth cone expansion, and neurite sprouting | researchgate.net |
Neuroprotective Activities
Protection Against Cellular Stress (e.g., Oxidative Stress, ER Stress)
Cordycepin exhibits potent neuroprotective effects by mitigating cellular stress, particularly oxidative stress and endoplasmic reticulum (ER) stress. In hippocampal HT22 neuronal cells, cordycepin has been shown to protect against glutamate-induced toxicity, which is known to increase reactive oxygen species (ROS) and induce ER stress. nih.govresearchgate.net The compound effectively reduces the elevated levels of ROS and intracellular calcium induced by glutamate (B1630785). nih.gov
Furthermore, cordycepin inhibits the expression of C/EBP homologous protein (CHOP) and the pro-apoptotic factor Bax, both of which are upregulated during ER stress-induced apoptosis. nih.govresearchgate.net It also inhibits the phosphorylation of p-ERK, p-JNK, and p-p38, which are involved in cellular stress pathways. nih.govresearchgate.net In animal models of diabetes, cordycepin treatment has been observed to ameliorate age-related oxidative stress and enhance antioxidant capacity, further highlighting its protective role against cellular stress. jst.go.jp
Table 4: Cordycepin's Protective Effects Against Cellular Stress
| Model System | Inducing Agent | Type of Stress | Effect of Cordycepin | Key Findings | Citations |
|---|---|---|---|---|---|
| Hippocampal HT22 Cells | Glutamate | Oxidative & ER Stress | Inhibited apoptosis | Reduced ROS and intracellular calcium; inhibited CHOP and Bax expression | nih.gov |
| PC12 & HT22 Neuronal Cells | Aβ1–42 | Oxidative Stress | Reduced ROS production | Restored mitochondrial membrane potential | nih.gov |
| Human BM-MSCs | H2O2 | Oxidative Stress | Rescued inhibition of osteogenesis | Increased expression of osteogenic marker genes | researchgate.net |
| Diabetic Mice | Streptozotocin (B1681764) | Oxidative Stress | Ameliorated antioxidant defenses | Reversed cognitive decline | jst.go.jp |
Amelioration of Apoptosis in Neuronal Models (e.g., Mitochondrial Pathway)
A key aspect of cordycepin's neuroprotective activity is its ability to ameliorate apoptosis, or programmed cell death, in neuronal models. This anti-apoptotic effect is often mediated through the mitochondrial pathway. In a rotenone-induced Parkinson's disease rat model, cordycepin protected dopamine (B1211576) neurons against apoptosis by improving mitochondrial dysfunction. nih.gov It achieved this by down-regulating the expression of the pro-apoptotic protein Bax and up-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov
Cordycepin also inhibited the activation of caspase-3 and decreased the release of cytochrome c from the mitochondria into the cytoplasm, both of which are critical steps in the mitochondrial apoptotic cascade. nih.gov In glutamate-treated HT22 cells, while cordycepin did not alter the expression of caspase-3 and caspase-9, it did decrease the expression of the ER stress-specific caspase-12, indicating its multifaceted anti-apoptotic action. nih.gov Additionally, in models of Alzheimer's disease using Aβ1–42-insulted neuronal cells, cordycepin was found to inhibit apoptosis and restore the mitochondrial membrane potential. nih.gov
Table 5: Cordycepin's Anti-Apoptotic Effects in Neuronal Models
| Model System | Inducing Agent | Apoptotic Pathway | Effect of Cordycepin | Key Findings | Citations |
|---|---|---|---|---|---|
| Rotenone-induced PD Rat Model | Rotenone | Mitochondrial Pathway | Protected dopamine neurons from apoptosis | Upregulated Bcl-2, downregulated Bax, inhibited caspase-3 activation and cytochrome c release | nih.gov |
| Hippocampal HT22 Cells | Glutamate | ER Stress-Associated Apoptosis | Inhibited apoptosis | Decreased expression of ER stress-specific caspase-12 | nih.gov |
| PC12 & HT22 Neuronal Cells | Aβ1–42 | Mitochondrial-dependent apoptosis | Inhibited apoptosis | Restored mitochondrial membrane potential | nih.gov |
Inhibition of Neuroinflammation in Animal Models (e.g., LPS-induced Parkinson's Disease Models)
Cordycepin has demonstrated a significant capacity to inhibit neuroinflammation in various animal models, including those mimicking Parkinson's disease (PD). In LPS-induced mouse models of PD, cordycepin administration effectively attenuated neuroinflammatory responses. researchgate.net This was characterized by a reduction in the activation of microglia and the subsequent decrease in the production of proinflammatory cytokines such as TNF-α and IL-1β in the substantia nigra. researchgate.net
Furthermore, cordycepin treatment in these models led to a marked inhibition of the expression of inflammatory enzymes like iNOS and COX-2. researchgate.net More recent studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD have further elucidated the molecular mechanisms behind these neuroprotective effects. nih.gov Cordycepin was found to suppress neuroinflammation and neuronal apoptosis by inhibiting the PI3K/AKT/mTOR and ERK/JNK signaling pathways. nih.gov These findings underscore the potential of cordycepin in mitigating the neuroinflammatory processes that contribute to the pathology of neurodegenerative diseases.
Table 6: Cordycepin's Inhibition of Neuroinflammation in Animal Models
| Animal Model | Inducing Agent | Key Effects of Cordycepin | Underlying Mechanism | Citations |
|---|---|---|---|---|
| Mouse Model of Parkinson's Disease | LPS | Attenuated neuroinflammatory responses in the substantia nigra; reduced microglial activation; decreased TNF-α, IL-1β, iNOS, and COX-2 | Suppressed TLR4/NF-κB/NLRP3-mediated pyroptosis | researchgate.net |
| Mouse Model of Parkinson's Disease | MPTP | Mitigated behavior disorder and neuroapoptosis; inhibited microglia polarization and pro-inflammatory factor expression | Inhibited PI3K/AKT/mTOR and ERK/JNK signaling pathways | nih.gov |
| Rat Model of Parkinson's Disease | Rotenone | Protected dopamine neurons | Improved mitochondrial dysfunction | nih.gov |
Effects on Mutant Protein Aggregates in Neurodegenerative Disease Models (e.g., Huntington's Disease)
In preclinical investigations using models of Huntington's disease (HD), cordycepin has been evaluated for its potential to mitigate the pathological aggregation of mutant huntingtin (mHTT) protein. HD is characterized by an abnormal expansion of CAG trinucleotide repeats in the Huntingtin (HTT) gene, leading to a misfolded protein that forms toxic aggregates and causes neuronal death. nih.gov
In vitro studies using HD cell models have shown that treatment with cordycepin can slightly reduce the aggregation of mutant HTT. nih.govnih.gov These cellular-level experiments demonstrated that cordycepin treatment supported enhanced cell survival and was associated with a modest decrease in mHTT aggregates. nih.gov
In vivo studies using the R6/2 transgenic mouse model of HD have corroborated these findings. nih.gov Following administration of cordycepin to these mice, researchers observed a slight improvement in the pathological aggregation in the brain. nih.govnih.gov Western blot analysis of brain samples from the treated mice revealed a slight decrease in high-molecular-weight mHTT aggregates. nih.gov While the observed effects on aggregates were modest, these findings suggest that cordycepin has neuroprotective properties and may influence the formation of protein aggregates characteristic of Huntington's disease. nih.govnih.gov
Promotion of Neuronal Formation
Cordycepin has demonstrated the ability to promote aspects of neuronal formation and development in preclinical models. nih.govnih.gov In the context of Huntington's disease cell models, cordycepin treatment was found to improve neuronal formation. nih.gov
Further detailed studies on primary hippocampal neurons have shown that cordycepin can protect against impairments to neural growth. plos.org Specifically, it was observed to promote neurite sprouting and outgrowth, which are critical processes in the development and connectivity of neurons. plos.org In studies using primary neurons, including both non-transgenic and HD transgenic types, cordycepin treatment was associated with an increase in the levels of neuronal markers. nih.gov For instance, levels of βIII-tubulin, a neuron-specific protein, were slightly increased. nih.gov Additionally, the synaptic marker postsynaptic density protein 95 (PSD-95) was significantly increased in non-transgenic neurons and slightly increased in HD transgenic neurons treated with cordycepin, suggesting a potential role in supporting synaptic plasticity. nih.gov In models where neuronal growth was impaired by inflammatory conditions, cordycepin treatment helped recover the number of dendritic tips and the average length of neurites. plos.org
These findings collectively indicate that cordycepin may exert a supportive effect on neuronal structure and development. nih.govplos.org
Antimicrobial and Antiviral Effects
Antiviral Mechanisms (e.g., Targeting DENV NS5 Protein)
Cordycepin has been identified as a potent inhibitor of dengue virus (DENV) replication, with a key mechanism of action involving the viral non-structural protein 5 (NS5). nih.govresearchgate.netnih.gov The DENV NS5 protein is a critical enzyme for the virus, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) domains, which are essential for viral RNA synthesis and replication. nih.gov
As a nucleoside analog of adenosine, cordycepin is thought to interfere with viral RNA synthesis. nih.govdntb.gov.ua Molecular docking studies predict that cordycepin can bind to both the MTase and RdRp domains of the DENV NS5 protein. nih.gov This interaction is believed to disrupt the protein's function. nih.gov For example, in cells transfected with the NS5 protein, cordycepin treatment led to a dose-dependent reduction in the expression of RANTES (a chemokine), suggesting that cordycepin influences the functionality of NS5 without affecting the expression level of the NS5 protein itself. nih.gov This disruption hinders viral replication and the production of new virions. nih.govresearchgate.net
Studies in DENV-infected Vero cells and A549 cells have shown that cordycepin treatment significantly inhibits DENV-2 infection, reduces the synthesis of viral proteins, and dramatically decreases viral RNA levels. nih.govnih.gov This highlights its role in targeting fundamental processes of the viral life cycle. nih.govresearchgate.net
Metabolic Regulatory Effects
Regulation of Glucose Metabolism
Cordycepin has been investigated for its effects on glucose metabolism, showing potential benefits in various preclinical models. nih.govfrontiersin.org In animal models of type 2 diabetes, treatment with cordycepin has been shown to reduce plasma glucose levels. nih.gov Studies on high-fat diet and streptozotocin (STZ)-induced type 2 diabetic mice demonstrated that cordycepin administration resulted in lower fasting blood glucose levels. frontiersin.org
Furthermore, research in normal rats using CordyMax Cs-4, a mycelial fermentation product of Cordyceps sinensis, showed a significant reduction in fasting blood glucose and fasting plasma insulin (B600854) after 17 days of treatment. capes.gov.br This suggests an improvement in insulin sensitivity. The study also reported enhanced oral glucose tolerance in the treated rats. capes.gov.br In some studies of diabetes models, cordycepin treatment was also associated with an increase in hepatic glycogen (B147801) content. nih.gov
However, the effects can vary depending on the model. In one study using a high-dose STZ-induced type 1 diabetic mouse model, cordycepin did not significantly lower blood glucose levels within a 14-day period, suggesting the timeframe may have been insufficient for recovery from the severe pancreatic islet damage caused by the high-dose STZ. nih.govplos.org Despite this, the treatment did lead to a significant decrease in body weight, food intake, and water intake compared to the untreated diabetic mice. nih.gov
Alleviation of Hyperlipidemia
Preclinical studies have consistently demonstrated that cordycepin can alleviate hyperlipidemia. nih.govjst.go.jp In animal models fed a high-fat diet (HFD), administration of cordycepin effectively reduces key lipid markers in the blood. nih.govjst.go.jpe-nnovate.eu
Specifically, in male Syrian golden hamsters on an HFD, cordycepin treatment significantly lowered serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c). nih.govjst.go.jp Similarly, in diet-induced obese mice, cordycepin-containing products decreased levels of TG, TC, and LDL-c while increasing high-density lipoprotein (HDL-c) levels. e-nnovate.eu Studies in hyperlipidemic rats also showed that cordycepin considerably abated TG and LDL-c levels. researchgate.net
The mechanism for these effects is linked to the activation of AMP-activated protein kinase (AMPK). nih.gov In both liver and adipose tissues of HFD-fed hamsters, cordycepin increased the phosphorylation (activation) of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.govjst.go.jp In vitro experiments in HepG2 cells confirmed that cordycepin stimulates AMPK activation, which in turn suppresses lipid biosynthesis. nih.gov The inhibition of these effects by a specific AMPK inhibitor further solidifies the central role of AMPK activation in cordycepin's anti-hyperlipidemic action. nih.gov
Data Tables
Table 1: Preclinical Effects of Cordycepin on Neurodegeneration Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Huntington's Disease (HD) Cell Models | Enhanced cell survival; Slightly diminished mutant HTT aggregates; Improved neuronal formation. | nih.govnih.gov |
| R6/2 HD Transgenic Mice | Slight amelioration in pathological aggregates of mutant HTT in the brain. | nih.govnih.gov |
Table 2: Preclinical Antiviral and Metabolic Effects of Cordycepin
| Area of Investigation | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Antiviral Effects | DENV-Infected Cells (in vitro) | Inhibited DENV-2 infection, virion production, and viral protein synthesis; Targeted DENV NS5 protein, hindering viral replication. | nih.govresearchgate.netnih.gov |
| Glucose Metabolism | Type 2 Diabetic Mice | Lowered fasting blood glucose levels. | frontiersin.org |
| Glucose Metabolism | Normal Rats | Reduced fasting blood glucose and plasma insulin; Improved insulin sensitivity and oral glucose tolerance. | capes.gov.br |
| Hyperlipidemia | HFD-Fed Hamsters & Rats | Reduced serum total cholesterol (TC), triglycerides (TG), and LDL-cholesterol (LDL-c); Activated AMPK pathway in liver and adipose tissue. | nih.govjst.go.jpresearchgate.net |
| Hyperlipidemia | Diet-Induced Obese Mice | Decreased TG, TC, LDL-c; Increased HDL-c. | e-nnovate.eu |
Analytical Methodologies for Cordycepin Quantification and Characterization
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing complex mixtures. Several chromatographic methods have been optimized for the specific determination of cordycepin (B1669437).
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantitative analysis of cordycepin. cabidigitallibrary.orgkoreascience.krresearchgate.net This method offers high precision and accuracy for determining cordycepin content in various samples, including natural and cultured Cordyceps species. cabidigitallibrary.orgresearchgate.net
Reverse-phase HPLC is a common approach for cordycepin analysis. cabidigitallibrary.orgbioline.org.br In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For cordycepin, mobile phases often consist of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724). cabidigitallibrary.orgbioline.org.br The detection is typically performed using an ultraviolet (UV) or diode array detector (DAD) at a wavelength of approximately 260 nm, where cordycepin exhibits strong absorbance. cabidigitallibrary.orgkoreascience.krbioline.org.br
Different HPLC methods have been developed and validated for cordycepin quantification. mdpi.com For instance, an isocratic elution method using a mobile phase of water and methanol (72:28, v/v) at a flow rate of 1.0 ml/min has been successfully employed. cabidigitallibrary.org Another method utilized a gradient elution system with water and acetonitrile. koreascience.kr The choice of mobile phase composition and elution mode (isocratic or gradient) can be optimized to achieve the best separation from other co-eluting compounds. cabidigitallibrary.orgkoreascience.kr
The validity of an HPLC method is established through various parameters, including linearity, precision, repeatability, and recovery. Linearity is assessed by creating a standard curve with different concentrations of a cordycepin standard. cabidigitallibrary.orgbioline.org.br For example, a good linear relationship has been demonstrated in the range of 1-50.0 μg/mL with a high correlation coefficient (r² = 0.9996). bioline.org.br Precision and repeatability are determined by analyzing the same sample multiple times, with relative standard deviation (RSD) values typically below 2.5%. bioline.org.br Recovery studies, which involve spiking a sample with a known amount of cordycepin, are performed to assess the accuracy of the method, with recovery rates often ranging from 103.2% to 109.9%. bioline.org.br
Preparative HPLC (prep-HPLC) is a variation of HPLC used for the large-scale isolation and purification of cordycepin. nih.gov This technique has been shown to yield high-purity cordycepin (up to 99.6%), making it a valuable tool for obtaining sufficient quantities for further research and development. nih.gov
Table 1: Examples of HPLC Methods for Cordycepin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Water:Methanol (72:28, v/v) cabidigitallibrary.org | Water:Acetonitrile (95:5, v/v) bioline.org.br | Gradient of water and acetonitrile koreascience.kr |
| Elution | Isocratic cabidigitallibrary.org | Isocratic bioline.org.br | Gradient koreascience.kr |
| Flow Rate | 1.0 mL/min cabidigitallibrary.org | 1.0 mL/min bioline.org.br | 0.7 mL/min researchgate.net |
| Detection Wavelength | 260 nm cabidigitallibrary.org | 260 nm bioline.org.br | 260 nm koreascience.kr |
| Column Temperature | 30°C cabidigitallibrary.org | 35°C bioline.org.br | 30°C researchgate.net |
| Linear Range | 10-50 ppm cabidigitallibrary.org | 1-50.0 µg/mL bioline.org.br | Not specified |
| Correlation Coefficient (r²) | Not specified | 0.9996 bioline.org.br | Not specified |
This table is interactive. You can sort and filter the data by clicking on the column headers.
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable chromatographic technique for the quantification of cordycepin. mdpi.comnih.gov It is considered a simple, rapid, and cost-effective method for the analysis of herbal products. cabidigitallibrary.orgresearchgate.net HPTLC offers enhanced resolution and quantification capabilities compared to traditional thin-layer chromatography (TLC). nih.gov
In HPTLC, a small amount of the sample extract is applied as a band onto a high-performance TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. For cordycepin analysis, a greener eluent system of ethanol (B145695) and water (75:25 v/v) has been reported. mdpi.com The separation is based on the differential migration of the compounds up the plate.
After development, the plate is dried, and the separated bands are visualized and quantified using a densitometer at a specific wavelength, typically 262 nm for cordycepin. mdpi.com The method's linearity has been established in ranges such as 50–1000 ng/band with a high determination coefficient. mdpi.com The accuracy and precision of HPTLC methods are demonstrated by low relative standard deviations (RSD) and high recovery rates. researchgate.net For instance, one study reported RSD values lower than 4% and recovery amounts between 97.19% and 102.04%. researchgate.net
HPTLC methods can be validated for their selectivity and stability-indicating characteristics, ensuring that cordycepin can be accurately quantified even in the presence of degradation products. mdpi.com The technique has been successfully used to determine cordycepin in various Cordyceps species and laboratory-developed formulations. mdpi.com
Table 2: HPTLC Method Parameters for Cordycepin Analysis
| Parameter | Value |
| Mobile Phase | Ethanol–water (75:25 v/v) mdpi.com |
| Detection Wavelength | 262 nm mdpi.com |
| Linear Range | 50–1000 ng/band mdpi.com |
| Determination Coefficient (r²) | 0.9978 mdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques for the determination of cordycepin. mdpi.comnih.govakjournals.com These methods couple the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the accurate identification and quantification of compounds even at very low concentrations. akjournals.com
In LC-MS analysis of cordycepin, a chromatographic separation is first performed, similar to HPLC. The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) interface is commonly used, which ionizes the analytes before they enter the mass analyzer. nih.gov For cordycepin, analysis is often done in the positive ion mode, where the protonated molecular ion [M+H]⁺ is detected. nih.gov
The use of selected ion monitoring (SIM) mode enhances the selectivity of the method by focusing on the specific mass-to-charge ratio (m/z) of cordycepin and an internal standard. nih.gov This allows for the simultaneous determination of cordycepin and other nucleosides in complex matrices like Cordyceps sinensis. nih.gov
LC-MS/MS methods offer even greater specificity and sensitivity. akjournals.com In these methods, a precursor ion (e.g., the [M+H]⁺ of cordycepin) is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limits of detection (LOD) and quantification (LOQ). frontiersin.org LODs as low as 0.04 pg have been reported for cordycepin using LC-MS/MS. akjournals.com
These methods have been successfully applied to the analysis of cordycepin in various Cordyceps samples and have been shown to be rapid, sensitive, and eco-friendly, especially when using extraction solvents like boiling water. akjournals.com
Table 3: LC-MS and LC-MS/MS Parameters for Cordycepin Analysis
| Parameter | LC-MS nih.gov | LC-MS/MS akjournals.com |
| Ionization Mode | ESI Positive | ESI |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Monitored Ion (m/z) | 252 for cordycepin [M+H]⁺ | Not specified |
| Linear Range | 0.5-107.5 µg/mL | Not specified |
| LOD | 0.1 µg/mL | 0.04 pg |
| LOQ | 0.5 µg/mL | 0.1 pg |
| Recovery | 98.47-99.32% | 94.4–109.5% |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Spectroscopic and Other Advanced Techniques
In addition to chromatographic methods, various spectroscopic techniques are employed for the rapid and non-destructive analysis of cordycepin.
Near-Infrared Spectroscopy (NIRS) is a rapid, non-destructive, and environmentally friendly analytical technique that has shown great potential for the quantification of cordycepin in Cordyceps militaris. nih.govdissertationtopic.netacs.org NIRS measures the absorption of near-infrared radiation by the sample, which is related to the chemical composition. dissertationtopic.net
For cordycepin analysis, NIRS is often coupled with chemometric methods, such as partial least squares (PLS) regression, to build prediction models. nih.govacs.org These models are calibrated using a set of samples with known cordycepin concentrations, which are typically determined by a reference method like HPLC. nih.govacs.org Once the model is established, it can be used to predict the cordycepin content in new samples quickly and without sample preparation. nih.gov
Studies have shown that NIRS can provide excellent prediction accuracy for cordycepin in various sample formats, including intact fruiting bodies, chopped samples, and dried powder. nih.govacs.org For instance, a prediction model developed from chopped C. militaris samples showed a high coefficient of determination of prediction (R²p) of 0.98 and a low standard error of prediction (SEP). nih.govacs.org The performance of these models can be validated according to international standards. nih.govresearchgate.net
The advantage of NIRS lies in its speed and simplicity, making it suitable for rapid on-site analysis and quality control in the production of Cordyceps products. nih.gov
Table 4: NIRS Prediction Model Performance for Cordycepin
| Sample Format | Coefficient of Determination (R²p) | Standard Error of Prediction (SEP) | Residual Predictive Deviation (RPD) |
| Chopped Fruiting Bodies nih.govacs.org | 0.98 | 181.56 mg kg⁻¹ | 8.9 |
| Dried Powder acs.org | Not specified | 198.78 mg kg⁻¹ | 12.70 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the identification and quantification of metabolites, including cordycepin, in complex mixtures. researchgate.netnih.gov ¹H-NMR, in particular, provides detailed structural information and allows for the simultaneous quantification of multiple compounds without the need for extensive sample separation. researchgate.net
In the context of cordycepin analysis, ¹H-NMR has been used for the metabolic profiling of Cordyceps species. nih.govnih.gov By analyzing the ¹H-NMR spectra of extracts, researchers can identify and quantify various metabolites, including amino acids, organic acids, carbohydrates, and nucleosides like cordycepin. nih.gov The chemical shifts and coupling constants of the protons in the cordycepin molecule provide a unique fingerprint for its identification.
Quantitative NMR (qNMR) is a specific application of NMR that allows for the accurate determination of the concentration of analytes. researchgate.net This is achieved by comparing the integral of a specific signal from the analyte to that of a known concentration of an internal standard. researchgate.net qNMR has been successfully used to quantify cordycepin and other components in both natural and cultivated Cordyceps. researchgate.netnih.gov
NMR-based metabolomics studies have also been employed to investigate the changes in metabolite profiles, including cordycepin levels, during different developmental stages of C. militaris. nih.gov These studies have shown that the concentration of cordycepin can vary significantly depending on the growth period. jmb.or.kr
Capillary Electrophoresis
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the quantification and characterization of cordycepin in various Cordyceps species. This method offers several advantages over traditional chromatographic techniques like high-performance liquid chromatography (HPLC), including higher efficiency, shorter analysis times, simpler operation, and lower consumption of solvents and reagents. bohrium.com Different modes of CE, particularly Capillary Zone Electrophoresis (CZE) and its hyphenation with mass spectrometry (CE-MS), have been successfully applied for the analysis of cordycepin and other related nucleosides. nih.govnih.gov
Capillary Zone Electrophoresis (CZE)
CZE separates molecules based on their charge-to-size ratio in an electric field. creative-proteomics.com It has proven to be a simple, rapid, and sensitive method for the simultaneous measurement of cordycepin and adenosine (B11128). bohrium.comnih.gov
Research Findings and Optimization:
Studies have focused on optimizing various CZE parameters to achieve baseline separation of cordycepin and adenosine in a short time. Key parameters that have been systematically investigated include the composition and pH of the running buffer, applied voltage, and capillary temperature. bohrium.com
One optimized CZE method utilized a Beckman P/ACE System MDQ with the following conditions:
Running Buffer: 0.025 M borate (B1201080) buffer bohrium.com
pH: 9.4 bohrium.com
Applied Voltage: 20 kV bohrium.com
Temperature: 20°C bohrium.com
Under these conditions, cordycepin and adenosine were effectively separated. bohrium.com The selection of pH 9.4 was critical as it provided a shorter analysis time while maintaining good resolution. bohrium.com While higher temperatures led to earlier elution, they compromised resolution, making 20°C the optimal temperature. bohrium.com An applied voltage of 20 kV was chosen because higher voltages, while decreasing peak width, could disrupt the linear relationship between current and voltage. bohrium.com
Another CZE method was developed for the quantitative analysis of various nucleosides in Cordyceps sinensis. nih.govmdpi.com The operational parameters were slightly different, employing a 0.25 mg/L boric acid-sodium hydroxide (B78521) buffer at pH 9.5, with an applied voltage of 20 kV and a temperature of 25°C, and detection at 260 nm. nih.govmdpi.com
The CZE method has been validated for its reliability in quantitative analysis, demonstrating good performance characteristics. bohrium.com
Interactive Data Table: Performance Characteristics of CZE Method for Cordycepin Analysis
| Parameter | Cordycepin | Adenosine | Source |
| Linearity Range | Linear plots of peak areas vs. concentration | Linear plots of peak areas vs. concentration | bohrium.com |
| Limit of Detection (LOD) | 1 µg/mL | 1 µg/mL | bohrium.com |
| Reproducibility (RSD) | Good repeatability for peak areas and migration times | Good repeatability for peak areas and migration times | bohrium.com |
| Recovery | Acceptable recovery rates demonstrated | Acceptable recovery rates demonstrated | bohrium.com |
This validated CZE method was subsequently used to quantify cordycepin and adenosine in the stroma of different Cordyceps species.
Interactive Data Table: Cordycepin and Adenosine Content in Cordyceps Species by CZE
| Sample | Cordycepin Content (mg/g) | Adenosine Content (mg/g) | Source |
| Natural C. kyushuensis | 0.93 | 0.21 | bohrium.com |
| Cultured C. kyushuensis | 0.62 | 0.14 | bohrium.com |
| Cultured C. militaris | 2.91 | 0.38 | bohrium.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
To enhance selectivity and sensitivity, capillary electrophoresis can be coupled with mass spectrometry (CE-MS). This hyphenated technique is particularly useful for the simultaneous analysis of multiple nucleosides and nucleobases in complex matrices like Cordyceps extracts. nih.gov
Research Findings and Optimization:
A CE-MS method was developed for the simultaneous determination of 12 nucleosides and nucleobases, including cordycepin. The CE separation conditions and MS parameters were systematically optimized to achieve good resolution and response.
The optimized conditions were:
CE Electrolyte: 100 mM formic acid containing 10% (v/v) methanol.
MS Sheath Liquid: 75% (v/v) methanol containing 0.3% formic acid at a flow rate of 3 µL/min.
Drying Gas: Flow rate of 6 L/min and temperature of 350°C.
This robust CE-MS method was successfully applied to quantify these compounds in both natural and cultured Cordyceps. The study revealed significant quantitative differences between sample types, highlighting the utility of the method in quality assessment. For instance, cordycepin was found to be abundant in cultured C. militaris but was only detected in trace amounts in natural C. sinensis.
Research Challenges and Future Perspectives in Cordycepin Studies
Further Elucidation of Underexplored Molecular Mechanisms of Action
While cordycepin (B1669437) is known to influence multiple cellular processes, the complete picture of its mechanism of action remains partially understood. mdpi.comnih.gov It is recognized that cordycepin, a derivative of adenosine (B11128), interferes with various biological processes, including RNA synthesis, protein translation, and cell signaling pathways. nih.govnih.gov Once inside the cell, it is converted into cordycepin triphosphate, which can mimic adenosine triphosphate (ATP) and disrupt ATP-dependent processes, thereby affecting cancer cell survival and proliferation. technologynetworks.com
Current research indicates that cordycepin's primary effects are mediated through the suppression of key signal transduction pathways, such as the MEK/ERK and PI3K/AKT/mTOR pathways. findaphd.com Additionally, it acts as an inhibitor of polyadenylation, the final step in mRNA synthesis. findaphd.com This inhibition of polyadenylation is a crucial aspect of its activity, as knocking down the cellular machinery for polyadenylation can produce effects similar to those of cordycepin treatment. findaphd.com This suggests a previously unrecognized link between signal transduction and mRNA polyadenylation that is a key target of cordycepin. findaphd.com
Despite these insights, many aspects of its molecular interactions require deeper investigation. Future studies are needed to explore the full range of its targets and how its various mechanisms of action are interconnected. For instance, further research could clarify its influence on neuroinflammatory targets like the adenosine A2A receptor, microglial activation, and various inflammatory markers such as NF-κB and TNF-α. nih.gov A more profound comprehension of these mechanisms will be crucial for developing targeted therapies and expanding its clinical applications.
Development of Advanced Production and Engineering Strategies for Enhanced Yield
A major obstacle in the widespread use of cordycepin is the challenge associated with its production, including low yields and high costs. nih.gov Natural extraction from Cordyceps species is often inefficient. researchgate.net Consequently, developing advanced and cost-effective production strategies is a primary focus of current research. nih.gov
Liquid fermentation is considered an effective method for cordycepin production due to its potential for high yield in a shorter time frame compared to solid-state cultivation. researchgate.net Various strategies are being employed to boost production, including strain improvement through mutagenesis, optimization of fermentation medium and culture conditions, and metabolic engineering. researchgate.netlongdom.org
Key strategies for enhancing cordycepin production include:
Optimization of Fermentation Conditions: Research has shown that manipulating culture parameters such as carbon and nitrogen sources, pH, and temperature can significantly increase cordycepin yield. nih.govresearchgate.net For example, using glucose and yeast extract as primary carbon and nitrogen sources has been found to be effective. nih.govmdpi.com One study achieved a maximum cordycepin concentration of 1724.53 ± 18.30 mg/L in just two days by optimizing the culture medium for an engineered Aspergillus oryzae strain. mdpi.com Another study reached a yield of 7.35 g/L after 21 days by optimizing medium composition and culture conditions for C. militaris. tandfonline.com
Strain Improvement and Genetic Engineering: Mutation breeding techniques, using methods like UV mutagenesis or ion beam irradiation, have been successful in creating mutant strains of C. militaris with significantly higher cordycepin productivity. frontiersin.orgnih.govnih.gov A mutant strain, G81-3, achieved a yield of 6.84 g/L, which was 2.79 times higher than the wild strain. nih.gov Furthermore, the advent of synthetic biology and genetic engineering tools like CRISPR/Cas9 offers the potential for creating highly efficient microbial cell factories for cordycepin production in organisms like Saccharomyces cerevisiae. frontiersin.orgresearchgate.net
Addition of Precursors and Elicitors: Supplementing the culture medium with precursors like adenosine, glycine, or L-alanine has been shown to enhance cordycepin biosynthesis. researchgate.netlongdom.org The addition of 6 g/L of adenosine to the G81-3 mutant strain culture increased the yield to 8.57 g/L. longdom.org Biotic elicitors, such as chitosan, have also been used to stimulate cordycepin production. frontiersin.orgnih.gov
Table 1: Selected Strategies for Enhanced Cordycepin Production
| Strategy | Organism/Strain | Key Optimization/Method | Resulting Yield | Reference |
|---|---|---|---|---|
| Medium Optimization | Engineered Aspergillus oryzae | Optimized glucose, yeast extract, and adenine (B156593) concentrations. | 1724.53 mg/L | mdpi.com |
| Medium Optimization | Cordyceps militaris | Optimized yeast extract and tryptone concentrations and culture conditions. | 7.35 g/L | researchgate.nettandfonline.com |
| Medium Optimization | Cordyceps militaris | Optimized glucose and peptone concentrations. | 0.35 g/L (40% increase) | nih.gov |
| Mutation Breeding | Cordyceps militaris G81-3 | Ion beam irradiation. | 6.84 g/L | nih.gov |
| Precursor Addition | Cordyceps militaris G81-3 | Addition of 6 g/L adenosine. | 8.57 g/L | longdom.org |
| Solid-State Fermentation | Cordyceps militaris | Optimized substrate and nutritional solution. | 9.17 mg/g (63.17% increase) | nih.govthaiscience.info |
Identification of Novel Pharmacological Targets and Pathway Interactions
Cordycepin's therapeutic effects stem from its ability to interact with a multitude of pharmacological targets. mdpi.com Its structural similarity to adenosine allows it to interfere with purine (B94841) metabolism and act on various protein kinases. mdpi.com Known targets and pathways include adenosine receptors (ADORAs), epidermal growth factor receptor (EGFR), and signaling pathways like caspase-mediated apoptosis, MAPK, and GSK-3β. mdpi.comnih.gov
However, research continues to uncover new targets and more complex pathway interactions. A significant area of emerging research is cordycepin's ability to modulate the tumor microenvironment (TME). nih.gov Studies have shown that cordycepin can regulate the infiltration and function of immune cells within the TME, such as enhancing the activity of natural killer (NK) cells and weakening the interaction between dendritic cells (DCs) and regulatory T cells (Tregs). nih.gov It also appears to reduce the expression of immune checkpoint molecules like PD-L1 in cancer cells, which could help to overcome tumor immune escape. nih.gov
Future research aims to use advanced methodologies like haploid genetic screens and systems pharmacology to systematically identify all of cordycepin's molecular targets. findaphd.com Identifying these novel targets and understanding their downstream effects will provide a more complete picture of its pharmacological profile and could lead to the development of a new class of anti-inflammatory and anti-cancer medicines based on polyadenylation inhibition. findaphd.com
Exploration of Synergistic Effects in Preclinical Combination Therapies
A promising strategy to enhance the therapeutic efficacy of cordycepin and potentially overcome drug resistance is its use in combination with other therapeutic agents. nih.gov Preclinical studies have demonstrated that cordycepin can act synergistically with various compounds, leading to improved outcomes in cancer treatment. nih.gov
For example, in non-small cell lung cancer (NSCLC) cells, combining cordycepin with the targeted therapy drug apatinib (B926) resulted in a synergistic inhibition of cell proliferation, migration, and invasion by down-regulating the VEGF/PI3K/Akt signaling pathway. nih.gov Similarly, cordycepin has been shown to enhance the sensitivity of cancer cells to conventional chemotherapy drugs like doxorubicin (B1662922) in models of triple-negative breast cancer and glioblastoma. mdpi.comnih.gov This combination therapy can lead to greater tumor inhibition and apoptosis induction than either drug used alone. mdpi.comnih.gov
Other preclinical investigations have explored combinations with natural bioactive compounds. A study found that combining cordycepin with genistein (B1671435) produced significant synergistic antibacterial activity, while a three-compound combination with curcumin (B1669340) and genistein showed synergistic anticancer effects against HeLa cells. ajol.info Another innovative approach involves combining cordycepin with immunotherapy. A study showed that combining cordycepin with an anti-CD47 antibody enhanced tumor suppression by reactivating macrophages and increasing the proportion of beneficial M1 macrophages in the tumor microenvironment. frontiersin.org
These findings strongly suggest that cordycepin can serve as a valuable component in combination therapies, potentially allowing for lower doses of cytotoxic drugs and mitigating side effects. nih.govajol.info
Table 2: Preclinical Combination Therapies Involving Cordycepin
| Combination Agent(s) | Cancer/Disease Model | Key Finding | Reference |
|---|---|---|---|
| Apatinib | Non-Small Cell Lung Cancer (NSCLC) | Synergistically inhibited cell proliferation and invasion via the VEGF/PI3K/Akt pathway. | nih.gov |
| Doxorubicin | Triple-Negative Breast Cancer | Enhanced anti-tumor effects and improved tumor inhibition rate. | mdpi.com |
| Doxorubicin | Glioblastoma | Significantly inhibited cell proliferation and migration; induced apoptosis. | nih.gov |
| Cisplatin (B142131) | Non-Small Cell Lung Cancer (NSCLC) | Reversed cisplatin resistance through AMPK and AKT signaling pathways. | nih.gov |
| Anti-CD47 Antibody | Digestive Tract Malignancies | Enhanced tumor suppression by reversing macrophage polarization. | frontiersin.org |
| Curcumin and Genistein | HeLa (Cervical Cancer) Cells | Significant and synergistic anticancer activity. | ajol.info |
| Genistein | E. coli | Significant synergistic antibacterial activity. | ajol.info |
Bridging Preclinical Discoveries to Translational Research
Translating the promising results from preclinical studies into effective clinical therapies is a significant hurdle for many natural compounds, including cordycepin. nih.gov One of the main challenges is the large-scale, cost-effective production of a high-purity compound suitable for clinical use. nih.govnih.gov The development of the advanced production and engineering strategies discussed previously is therefore a critical step in enabling translational research.
Furthermore, while numerous in vitro and in vivo studies have demonstrated cordycepin's potent anti-tumor, anti-inflammatory, and immunomodulatory effects, more robust clinical data is needed. nih.govnih.gov The successful progression of a cordycepin derivative, NUC-7738, into clinical trials marks a significant step forward in this regard. findaphd.com
Future efforts must focus on well-designed clinical trials to evaluate the safety, efficacy, and optimal therapeutic window for cordycepin and its derivatives, both as a monotherapy and in combination with existing treatments. nih.gov Identifying predictive biomarkers, such as the levels of adenosine deaminase (the enzyme that degrades cordycepin), could also help select patients who are most likely to respond to treatment. nih.gov Bridging the gap between the laboratory and the clinic will require a concerted effort from researchers, clinicians, and industry to overcome the challenges of production, formulation, and clinical validation. nih.govamegroups.org
Rational Design and Synthesis of Cordycepin Analogs and Derivatives
To overcome some of the limitations of natural cordycepin, such as poor bioavailability and rapid degradation in the body, researchers are actively engaged in the rational design and synthesis of cordycepin analogs and derivatives. tandfonline.com The goal is to create novel compounds with improved pharmacological properties, including enhanced stability, better target specificity, and increased therapeutic efficacy.
Modifications are typically made at the hydroxyl and amino groups of the cordycepin molecule. tandfonline.comtandfonline.com For instance, one study synthesized twelve novel cordycepin derivatives by introducing acetyl and other acyl groups at the 2' and 5'-hydroxyl positions, and halobenzyl groups at the N6 amino position. tandfonline.comtandfonline.com Several of these new compounds showed inhibitory activity against lung cancer cells (A549) that was comparable or even superior to the control drug, gefitinib. tandfonline.comtandfonline.comnih.gov
Another approach involves applying ProTide (prodrug nucleotide) technology to cordycepin. This strategy masks the nucleoside monophosphate as a phosphoramidate, which can enhance cell permeability and metabolic stability. acs.org Researchers have synthesized a series of these ProTide derivatives to improve antiviral activities. acs.org Other synthetic efforts have focused on creating cordycepin analogs of 2-5A (an activator of an antiviral enzyme), which were found to bind to the target endonuclease but not activate it, acting as antagonists. nih.gov
These studies demonstrate the potential of medicinal chemistry to refine and improve upon the natural cordycepin scaffold. Future work in this area will likely lead to the development of next-generation cordycepin-based drugs with optimized therapeutic profiles for a range of diseases. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
